molecular formula C19H17NO4S B1407975 Fmoc-(S)-thiazolidine-2-carboxylic acid CAS No. 1366384-03-3

Fmoc-(S)-thiazolidine-2-carboxylic acid

Cat. No.: B1407975
CAS No.: 1366384-03-3
M. Wt: 355.4 g/mol
InChI Key: WVHICFRRDSXAJA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-thiazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-(S)-thiazolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-thiazolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHICFRRDSXAJA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-Thz-OH: A Constrained Proline Analogue for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic manipulation of peptide conformation is paramount. Proline, with its unique cyclic structure, naturally imparts significant conformational constraints, yet the desire for greater control has driven the development of synthetic analogues.[][2] This guide focuses on (S)-Fmoc-1,3-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), a proline analogue where the γ-methylene group of the proline ring is substituted with a sulfur atom. This substitution introduces subtle but powerful changes to the ring pucker and steric profile, offering a sophisticated tool for stabilizing specific secondary structures, enhancing proteolytic stability, and ultimately, modulating biological activity. This document provides an in-depth examination of the structural properties of Fmoc-Thz-OH, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its impact on peptide performance, supported by field-proven insights and applications.

The Rationale for Proline Analogues: Beyond Nature's Constraints

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain cycles back to the amide nitrogen. This five-membered ring structure imposes significant restrictions on the peptide backbone's rotational freedom, specifically the phi (Φ) dihedral angle, making it a potent "helix breaker" and a frequent constituent of β-turns.[2][3] These turns and kinks are not mere structural artifacts; they are critical for protein folding, molecular recognition, and signaling pathways.[4]

However, the inherent flexibility of the proline ring and the cis/trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity, which is often undesirable in rational drug design.[3][5] The development of proline analogues aims to overcome these limitations by introducing more defined conformational biases.[3][6] By strategically modifying the proline ring—altering its size, incorporating heteroatoms, or adding substituents—researchers can fine-tune the conformational properties of a peptide.[7] This approach, known as using "constrained amino acids," is a powerful strategy for stabilizing desired secondary structures and improving drug-like properties such as target affinity and metabolic stability.[6][8]

Fmoc-Thz-OH, also known as Fmoc-L-Thiaproline, has emerged as a particularly valuable building block in this context.[9] It serves not only as a conformational director but also as a "masked" cysteine residue, providing additional synthetic versatility.[10][11]

Structural & Conformational Properties: Fmoc-Thz-OH vs. Proline

The fundamental difference between thiazolidine-4-carboxylic acid (Thz) and proline is the replacement of the Cγ carbon with a sulfur atom. This substitution has several important stereoelectronic consequences:

  • Ring Pucker and Torsion Angles: The longer C-S bond length compared to a C-C bond and the different bond angles around the sulfur atom alter the preferred puckering of the five-membered ring. While proline readily interconverts between Cγ-endo and Cγ-exo pucker states, the thiazolidine ring exhibits a different conformational landscape, which can more rigidly enforce specific backbone torsion angles in the resulting peptide.[10]

  • Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the Xaa-Thz peptide bond is lower than that of an Xaa-Pro bond.[10] This can be advantageous in certain contexts, potentially influencing the kinetics of protein folding or receptor binding.

  • Hydrogen Bonding: Like proline, the Thz residue lacks an amide proton and thus cannot act as a hydrogen bond donor, preserving its ability to disrupt helical structures.[3]

These subtle structural modifications allow Thz to act as a potent inducer of β-turn conformations, even more so than proline in some sequence contexts. This ability to pre-organize a peptide into a bioactive conformation is a key driver for its use in drug design.

Caption: Chemical structures of Proline and its analogue, Thiazolidine-4-carboxylic acid.

Incorporation of Fmoc-Thz-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thz-OH is fully compatible with standard Fmoc-based SPPS protocols.[9] However, as with other sterically demanding or unusual amino acids, certain considerations can optimize coupling efficiency and ensure the integrity of the final product.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of a single Fmoc-Thz-OH residue into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 0.1 mmol scale, 100-200 mesh)

  • Fmoc-Thz-OH (3 equivalents)

  • Coupling Reagent: HCTU (2.9 equivalents)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Kaiser Test Kit (for monitoring coupling completion)

Workflow:

  • Resin Swelling:

    • Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[12]

    • Drain the DMF.

  • Fmoc Deprotection (of the preceding amino acid):

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[13]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Thz-OH (3 eq.) and HCTU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the vial. This initiates the activation. The solution may change color.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. Due to the unique structure of Thz, a longer coupling time or double coupling may be beneficial, especially in difficult sequences.

  • Monitoring the Coupling Reaction:

    • After the coupling period, take a small sample of resin beads and wash them thoroughly.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) signifies free amines, and a recoupling step is required.[13]

  • Washing:

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The peptide-resin is now ready for the deprotection of the Fmoc group on the Thz residue and coupling of the next amino acid in the sequence, following the steps outlined above.

  • Cleavage and Final Deprotection:

    • After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard cleavage cocktail, such as Reagent B (TFA/Phenol/Water/TIS).[13] This step also removes the side-chain protecting groups. The thiazolidine ring itself is stable to standard TFA cleavage conditions.[14]

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Thz-OH.

Impact of Thz on Peptide Properties and Applications

The incorporation of Thz is not merely an academic exercise; it has profound and actionable consequences for peptide drug development.

Enhanced Proteolytic Stability

One of the primary hurdles for peptide therapeutics is their rapid degradation by proteases in vivo.[15] The peptide bond preceding a proline residue (Xaa-Pro) is known to be significantly more resistant to many proteases compared to other peptide bonds.[5] The substitution of proline with Thz can further enhance this resistance. The altered steric and electronic nature of the thiazolidine ring can disrupt the recognition and binding of proteolytic enzymes, leading to a longer biological half-life of the peptide.

Table 1: Comparative Proteolytic Stability (Illustrative Data)

Peptide Sequence Analogue at Position X Half-life (t½) in Human Serum (min)
H-Gly-Phe-Pro -Ala-NH₂ Proline (Control) 60
H-Gly-Phe-Thz -Ala-NH₂ Thiazolidine >240

Note: This table presents illustrative data based on common findings in the literature. Actual values are sequence-dependent.

Conformational Control and Biological Activity

By promoting specific turn structures, Thz can lock a peptide into its bioactive conformation, increasing its affinity and selectivity for its biological target.[16] This is particularly relevant for peptides that target G protein-coupled receptors (GPCRs) or enzyme active sites, where a precise three-dimensional structure is essential for binding.

For example, in the design of enzyme inhibitors, incorporating a Thz residue can mimic a transition state or orient key pharmacophoric groups correctly within the enzyme's active site, leading to a significant increase in potency.[9]

Caption: Thz at the (i+2) position stabilizing a β-turn via a hydrogen bond.

Thiazolidine as a Masked Cysteine

The thiazolidine ring can be viewed as a protected form of cysteine.[11] Under specific, mildly acidic conditions in the presence of reagents like methoxyamine, the thiazolidine ring can be opened to reveal an N-terminal cysteine residue.[14] This unique property allows for site-specific modifications post-synthesis, such as ligation to other peptides or proteins, or the attachment of imaging agents and drug conjugates.[17]

Conclusion and Future Outlook

Fmoc-Thz-OH is more than a simple substitute for Fmoc-Pro-OH. It is a sophisticated tool for peptide chemists and drug developers, offering a multi-faceted approach to overcoming key challenges in the field. By providing enhanced conformational control, improved proteolytic stability, and latent chemical reactivity, it enables the design of peptides with superior therapeutic properties.[9][10] As the demand for more potent, stable, and specific peptide-based drugs continues to grow, the strategic application of constrained analogues like Fmoc-Thz-OH will undoubtedly play an increasingly critical role in the future of peptide science.

References

  • Oreate AI Blog. (2026, January 22). The Unique Role of Proline in Protein Structure and Function.
  • SSRN. (n.d.). Conformationally constrained amino acids in peptide design. [Link]

  • BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.
  • Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.
  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]

  • University College London. (n.d.). Proline.
  • Fred Hutchinson Cancer Research Center. (2016, September 14).
  • Gryn, I., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
  • AltaBioscience. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-L-thiaproline.
  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
  • Royal Society of Chemistry. (2019, June 28).
  • Moroder, L., et al. (n.d.). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. PMC. [Link]

  • Sigma-Aldrich. (n.d.).
  • ChemPep. (n.d.).
  • Nowick Laboratory. (2020, March 17).
  • BenchChem. (n.d.). Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis.
  • Uni Halle. (n.d.).
  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 37-43. [Link]

  • Kumar, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2395. [Link]

Sources

Thiazolidine ring stability in Fmoc solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, synthetic utility, and deprotection protocols for the Thiazolidine (Thz) ring in Fmoc solid-phase peptide synthesis (SPPS).

Executive Summary

In complex peptide synthesis, particularly for cysteine-rich peptides and Native Chemical Ligation (NCL), the 1,3-thiazolidine-4-carbonyl (Thz) group serves as a critical "pseudo-protecting" group for cysteine.[1][2] Unlike standard acid-labile groups (e.g., Trt, Mmt) that are removed during TFA cleavage, the Thz ring survives global deprotection. This unique stability profile allows for the isolation of semi-protected peptides, purification, and controlled unmasking of the N-terminal cysteine only when required.

This guide analyzes the orthogonality of Thz against standard Fmoc reagents and provides validated protocols for its post-synthetic ring opening.

Mechanistic Insight: The Thiazolidine Scaffold

The Thz ring is a five-membered heterocycle formed by the condensation of cysteine with an aldehyde (typically formaldehyde). It functions as a masked cysteine .

  • Formation: Reaction of Cysteine with Formaldehyde.[1]

  • Nature: It is a thioaminal.

  • Stability Logic: The ring is stable to basic conditions (Fmoc removal) and strongly acidic conditions (TFA cleavage) because the hemiaminal ether linkage requires a nucleophilic scavenger or specific metal catalysis to shift the equilibrium toward the open chain form.

Stability Matrix

The following table summarizes the stability of the Thz ring against common SPPS reagents.

Reagent / ConditionOperationStability StatusNotes
20% Piperidine / DMF Fmoc DeprotectionStable Unsubstituted Thz (from HCHO) is stable. Substituted Thz (e.g., dimethyl) may show instability [1].
DBU / DMF Fmoc DeprotectionStable Safe for use, though piperidine is preferred to avoid potential base-catalyzed ring opening of sensitive derivatives.
HATU / DIEA CouplingStable No premature ring opening observed during standard coupling times.
95% TFA / Scavengers Resin CleavageStable Critical Feature: Thz survives TFA, allowing purification of the Thz-peptide.
Methoxyamine (pH 4) Ring OpeningLabile Converts Thz

Cys by trapping formaldehyde as an oxime.
Pd(II) or Ag(I) Ring OpeningLabile Metal-assisted hydrolysis is rapid but requires metal removal steps.

Visualizing the Thz Workflow

The following diagram illustrates the lifecycle of the Thz group during a typical NCL or synthesis workflow.

Thz_Stability_Cycle Sub_Start Fmoc-Thz-OH (Building Block) Coupling Coupling (HATU/DIEA) Thz Ring Intact Sub_Start->Coupling Fmoc_Cycle Fmoc Removal (Piperidine) Thz Ring Stable Coupling->Fmoc_Cycle Fmoc_Cycle->Coupling Chain Elongation Cleavage TFA Cleavage Global Deprotection Thz Ring SURVIVES Fmoc_Cycle->Cleavage Final Cycle Purification HPLC Purification (Thz-Peptide) Cleavage->Purification Ring_Opening Ring Opening (Methoxyamine or Pd[II]) Purification->Ring_Opening Final_Cys Free N-terminal Cysteine (Ready for Ligation/Folding) Ring_Opening->Final_Cys Formaldehyde Scavenged

Figure 1: The Thiazolidine lifecycle in Fmoc SPPS. Note the critical survival of the ring during TFA cleavage.

Validated Protocols

A. Synthesis of Thz-Peptides

Reagents: Fmoc-Thz-OH (for internal) or Boc-Thz-OH (for N-terminal). Note: Use Boc-Thz-OH if Thz is the final residue to avoid a final Fmoc removal step that might be unnecessary before cleavage.

  • Coupling: Use standard HATU/DIEA (1:1:2 eq) for 45–60 minutes. Thz couples slower than Cys; double coupling is recommended.

  • Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

    • Caution: Avoid prolonged exposure (>2 hrs) to base if using substituted Thz derivatives (e.g., 5,5-dimethylthiazolidine), as they are more prone to ring opening [2].

  • Cleavage: Reagent K or standard cleavage cocktail (TFA/Phenol/Water/TIPS 88:5:5:2).

    • Time: 2–3 hours.

    • Result: Side chains (Trt, Boc, tBu) are removed; Thz remains intact .

B. Thz Ring Opening (Conversion to Cys)

This is the most critical step. The equilibrium must be driven by trapping the released formaldehyde.

Method 1: Methoxyamine (Standard / Metal-Free)

This method is preferred for GMP workflows to avoid heavy metal contamination.

  • Buffer Preparation: Prepare 0.2 M sodium phosphate buffer containing 6 M Guanidine HCl (Gn·HCl), pH 4.0.

  • Reaction: Dissolve the Thz-peptide (1–2 mM) in the buffer.

  • Reagent Addition: Add Methoxyamine HCl (MeONH₂·HCl) to a final concentration of 0.2 M to 0.4 M (large excess).

  • Incubation: Incubate at 37°C for 8–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] MeONH₂ reacts with the transiently released formaldehyde to form a stable oxime, preventing ring re-closure.

  • Monitoring: Monitor by HPLC. The shift in retention time is often small; MS confirmation is required (Mass change: -12 Da, corresponding to loss of CH₂ + 2H added).

Method 2: Palladium-Assisted (Fast)

Useful for stubborn peptides or when rapid conversion is needed [3].

  • Conditions: Peptides are treated with [Pd(allyl)Cl]₂ (10–20 eq) and glutathione (GSH) or MgCl₂ in phosphate buffer (pH 7) at 37°C.

  • Time: Conversion is typically complete in < 2 hours.

  • Cleanup: Requires extensive washing or metal scavenging resins to remove Pd.

Troubleshooting & Pitfalls

Incomplete Ring Opening
  • Cause: Insufficient concentration of scavenger (Methoxyamine) or pH drift.

  • Solution: Ensure pH remains < 5. At neutral pH, the equilibrium favors the closed Thz ring. Increase Methoxyamine concentration to 0.5 M.

Side Reactions with Thioesters
  • Issue: In Native Chemical Ligation (NCL), high concentrations of Methoxyamine can nucleophilically attack thioesters.[1]

  • Solution: Use 2-aminobenzamide-based scavengers (e.g., AMDBH) if performing "one-pot" ligation and deprotection, as they are less nucleophilic toward thioesters than methoxyamine [4].

Oxidation[5][10][11][12]
  • Issue: Once Thz is opened, the free Cysteine is prone to dimerization (disulfide formation).

  • Solution: Perform the ring opening in the presence of TCEP (20–50 mM) to keep the generated Cys reduced.

References

  • Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. Comptes Rendus de l'Académie des Sciences.

  • Fmoc Solid Phase Peptide Synthesis: General Remarks. ChemPep.

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 2020.

  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger. ChemRxiv, 2021.

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2021.

Sources

Thermodynamic Properties of Thiazolidine-Containing Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and conformational properties of thiazolidine-containing peptide backbones.

Executive Summary

The incorporation of thiazolidine (Thz) rings into peptide backbones represents a critical strategy in modern peptide chemistry, serving two distinct thermodynamic roles: as a temporary structural disruptor (pseudoproline) to facilitate synthesis, and as a permanent conformational constraint in drug design.[1]

Unlike the rigid pyrrolidine ring of proline, the thiazolidine ring—formed by the condensation of cysteine with an aldehyde or ketone—introduces unique electronic and steric properties. It lowers the rotational energy barrier of the peptide bond while simultaneously biasing the equilibrium toward the cis-conformer. This guide analyzes the thermodynamic landscape of Thz-peptides, providing actionable protocols for their synthesis, stability management, and application in overcoming "difficult sequences."

Structural Thermodynamics: The Thiazolidine Effect

Cis-Trans Isomerization Kinetics

The peptide bond preceding a proline residue (


) typically exists as a mixture of trans and cis isomers. Replacing Proline with Thiazolidine (

) significantly alters this thermodynamic equilibrium due to the larger atomic radius of sulfur (1.02 Å) compared to the methylene group it replaces, and the associated electronic effects.
  • Rotational Barrier: The activation energy (

    
    ) for the cis-trans isomerization of Thz is approximately 10 kJ/mol lower  than that of Proline.[2] This reduction is attributed to the decreased double-bond character of the amide bond, caused by the electron-withdrawing nature of the sulfur atom and the ring's specific puckering preferences.
    
  • Cis-Bias: Thiazolidine rings, particularly 2,2-disubstituted variants (e.g., 2,2-dimethylthiazolidine), exhibit a pronounced "cis-locking" effect.

    • Proline:[2][3][4][5][6][7] ~10–30% cis population in water.

    • Thiazolidine (unsubstituted): ~30–40% cis population.

    • 2,2-Dimethylthiazolidine:[5][6][8] >80% cis population (steric bulk at C2 forces the N-terminal carbonyl away, favoring cis).

Ring Puckering and Backbone Entropy

The thiazolidine ring prefers an endo-puckering conformation. This specific geometry correlates with the stabilization of the cis-amide bond. In the context of peptide synthesis, this "kink" in the backbone disrupts the formation of intermolecular


-sheets, which are the primary thermodynamic driver of peptide aggregation.

Table 1: Thermodynamic Parameters of Proline vs. Thiazolidine Analogues

ParameterProline (Pro)Thiazolidine (Thz)2,2-Dimethyl-Thz
Cis-Conformer Population (

)
~20%~35%>85%
Rotational Barrier (

)
~85 kJ/mol~75 kJ/mol~70 kJ/mol
Ring Puckering Preference

-endo /

-exo flux
Strongly

-endo
Locked

-endo
Acid Stability (

in TFA)
StableStableStable (cleavage requires scavengers/convertase)

Synthetic Thermodynamics & Stability

Formation Thermodynamics

The formation of the thiazolidine ring from N-terminal Cysteine and a carbonyl compound is a thermodynamically favorable condensation reaction (


). It proceeds via a hemithioaminal intermediate, which rapidly dehydrates to close the ring.

Mechanism Visualization: The following diagram illustrates the equilibrium between the open Cysteine form and the closed Thiazolidine ring.

ThiazolidineFormation Cys N-term Cysteine (Free Thiol) Inter Hemithioaminal Intermediate Cys->Inter Nucleophilic Attack (k1) Carbonyl Carbonyl Source (HCHO / Acetone) Carbonyl->Inter Inter->Cys Hydrolysis (k-1) Thz Thiazolidine Ring (Closed) Inter->Thz Dehydration (-H2O) Thz->Inter Acid Hydrolysis (Requires Scavenger) Water H2O

Figure 1: Reaction coordinate for Thiazolidine formation. The dehydration step drives the equilibrium toward the stable ring structure.

Stability and Deprotection

One of the most valuable thermodynamic properties of Thz is its differential acid lability compared to oxazolidines (Ser/Thr derived pseudoprolines).

  • Acid Resistance: Thiazolidines are significantly more stable to acid than oxazolidines. They remain intact during standard Fmoc-SPPS cleavage conditions (95% TFA). This allows Thz to be used as a protecting group for Cysteine or as a permanent modification.

  • Ring Opening (Deprotection): To revert Thz to Cysteine, the thermodynamic equilibrium must be shifted back to the open form. Because the ring is stable in TFA, this requires a "trap" for the released formaldehyde/acetone.

    • Reagent: 0.2 M Methoxyamine (

      
      ) or Hydroxylamine in aqueous buffer (pH 4.0).
      
    • Mechanism: The alkoxyamine reacts with the transient iminium ion species, forming an oxime. This oxime formation is thermodynamically irreversible under these conditions, driving the complete opening of the Thz ring.

Experimental Protocols

Protocol: Thiazolidine-Pseudoproline Incorporation in SPPS

This workflow utilizes the "kink-inducing" property of Thz to solubilize difficult sequences (e.g., hydrophobic transmembrane domains).

Reagents:

  • Fmoc-Cys(ΨMe,MePro)-OH (commercially available 2,2-dimethylthiazolidine derivative).

  • Coupling Reagents: HATU / DIEA.

Step-by-Step Methodology:

  • Strategic Placement: Identify "aggregation hotspots" in your sequence (typically runs of Ala, Val, Ile). Plan to substitute a native Cysteine (or a position to be mutated to Cys) with Fmoc-Cys(ΨMe,MePro)-OH at every 6–10 residues.

  • Coupling:

    • Dissolve Fmoc-Cys(ΨMe,MePro)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Thiazolidine nitrogens are secondary amines but are less sterically hindered than Proline. Standard coupling times (45–60 min) are usually sufficient.

  • Elongation: Continue standard Fmoc-SPPS. The Thz ring disrupts secondary structure formation, significantly improving solvation and coupling efficiency of subsequent residues.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). The Thz ring remains intact .

  • Post-Cleavage Conversion (Optional):

    • If native Cysteine is required: Dissolve peptide in 0.2 M methoxyamine HCl (pH 4.0).

    • Incubate at 37°C for 4–6 hours. Monitor by HPLC (shift in retention time due to loss of the isopropylidene group).

Protocol: Monitoring Cis-Trans Isomerization via NMR

To verify the conformational bias of a novel Thz-peptide:

  • Sample Prep: Dissolve 2–5 mg of peptide in 500

    
    L of 
    
    
    
    or
    
    
    .
  • Acquisition: Acquire 1D

    
    -NMR and 2D ROESY spectra.
    
  • Analysis:

    • Identify the

      
       signals of the Thz residue. Two distinct sets of signals will appear if exchange is slow on the NMR timescale.
      
    • Diagnostic NOE: Look for Cross-peaks between

      
       and 
      
      
      
      (indicates trans) vs.
      
      
      and
      
      
      (indicates cis).
    • Quantification: Integrate the

      
       peaks. The ratio 
      
      
      
      yields the free energy difference:
      
      
      .

Logical Pathway: The "Pseudoproline" Effect

The following diagram details how Thiazolidine integration resolves the thermodynamic trap of peptide aggregation during synthesis.

PseudoprolineEffect Start Growing Peptide Chain (Hydrophobic Sequence) Agg Beta-Sheet Aggregation (Thermodynamic Trap) Start->Agg Without Thz ThzInsert Insertion of Thiazolidine (Pseudoproline) Start->ThzInsert With Thz Strategy Yield High Purity Full-Length Peptide Agg->Yield Low Yield / Deletion Seq Kink Backbone Kink Induced (Cis-trans flux + Endo pucker) ThzInsert->Kink Disrupts H-bonds Solvation Improved Solvation (Access for reagents) Kink->Solvation Solvation->Yield Successful Coupling

Figure 2: Thermodynamic intervention of Thiazolidine in Solid Phase Peptide Synthesis (SPPS).

References

  • Chierici, S., et al. (2004).[6] "A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a δ-conotoxin EVIA peptide analog." Organic & Biomolecular Chemistry. Link

  • Kang, Y.K., et al. (2002). "Cis-Trans Isomerization and Puckering of Pseudoproline Dipeptides." The Journal of Physical Chemistry B. Link

  • Che, Y., & Marshall, G.R. (2006). "Impact of Thiazolidine-4-carboxylic Acid on the Conformational Landscape of Peptides." Journal of Organic Chemistry.
  • Bachem Technical Notes. (2021). "Pseudoproline & Isoacyl dipeptides."[8] Link

  • Kamps, J.J.A.G., et al. (2019).[9] "How formaldehyde reacts with amino acids." Communications Chemistry. Link[9]

  • Sato, K., et al. (2019). "Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides." Chemical Science. Link

Sources

Technical Guide: Fmoc-Thiazolidine-4-Carboxylic Acid (Thz) in Collagen Mimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-(S)-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH) in Collagen Mimetic Synthesis Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1]

Executive Summary

This guide details the application of Fmoc-(S)-thiazolidine-4-carboxylic acid (commonly abbreviated as Fmoc-Thz-OH ) in the synthesis of collagen-mimetic peptides (CMPs).[1] While often conflated with its isomer thiazolidine-2-carboxylic acid due to nomenclature overlaps with proline (pyrrolidine-2-carboxylic acid), the 4-carboxylic acid (Thz) is the structural isostere utilized for collagen engineering.[1]

Thz serves two critical roles in collagen research:

  • Structural Probe: As a proline analog, it modifies the ring pucker and cis/trans isomerization rates, allowing precise tuning of triple-helix thermal stability (

    
    ).
    
  • Synthetic Utility: It acts as a "pseudoproline" to disrupt aggregation during Solid Phase Peptide Synthesis (SPPS) and serves as a masked cysteine precursor for Native Chemical Ligation (NCL), enabling the construction of high-molecular-weight collagen fibrils.

Part 1: Scientific Foundation & Causality[1]
1.1 Nomenclature & Structural Identity

Critical Distinction: Researchers must distinguish between the two thiazolidine isomers.

  • Proline (Pro): Pyrrolidine-2-carboxylic acid.[1]

  • Thioproline (Thz): (4R)-Thiazolidine-4-carboxylic acid .[1] This is the direct isostere of proline where the

    
    -methylene (C4) is replaced by a sulfur atom (S1), but the carboxyl group remains at the equivalent position relative to the nitrogen.
    
  • Thiazolidine-2-carboxylic acid: A cysteine-glyoxylic acid adduct.[1] It is not the standard collagen mimetic and lacks the N-C

    
    -C=O geometry required for stable triple helix propagation.
    

This guide focuses on the 4-isomer (Thz) , the industry standard for collagen synthesis.

1.2 Mechanism of Action in Collagen

Collagen triple helices consist of repeating Xaa-Yaa-Gly triplets.[1] Proline (Pro) and 4-Hydroxyproline (Hyp) are favored in the Xaa and Yaa positions, respectively, due to their ring puckering preferences (


-endo for Xaa, 

-exo for Yaa).
  • Ring Puckering: The sulfur atom in Thz alters the ring's electronic and steric properties. Thz prefers the

    
    -endo  pucker (similar to Pro).
    
  • Thermal Stability (

    
    ): 
    
    • Xaa Position: Thz can replace Pro in the Xaa position with minimal destabilization, as both favor the endo pucker.

    • Yaa Position: Thz significantly destabilizes the triple helix if placed in the Yaa position because it resists the required

      
      -exo pucker.
      
    • Causality: The "gauche effect" seen in Fluoroproline and Hydroxyproline is absent or altered in Thz, making it a tool for destabilizing or modulating local structure rather than hyper-stabilizing it.

1.3 The "Masked Cysteine" Strategy

For long collagen peptides (>60 residues), SPPS yields drop due to aggregation. Thz is crucial here:

  • Aggregation Disruption: The bulky sulfur atom prevents the formation of

    
    -sheet aggregates during synthesis.
    
  • Ligation Ready: An N-terminal Thz can be converted to Cysteine (Cys) post-synthesis.[1] This Cys then facilitates Native Chemical Ligation (NCL) with a C-terminal thioester of another peptide, allowing the stitching of short CMPs into full-length collagen fibrils.[1]

Part 2: Experimental Protocols
2.1 Self-Validating SPPS Protocol for Fmoc-Thz-OH

Validation Check: Thz is a secondary amine (like Pro). Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling. The protocol below uses HATU/HOAt to ensure >99% conversion.

Reagents:

  • Resin: H-Gly-2-Cl-Trityl Resin or Rink Amide (depending on C-term).[1]

  • Coupling: Fmoc-Thz-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Fmoc Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • QC Step: Perform UV monitoring of the fulvene adduct to confirm deprotection.

  • Coupling to Secondary Amine (if previous AA is Pro/Thz):

    • Challenge: Steric hindrance is high.[1]

    • Action: Double couple using HATU/HOAt for 1 hour each.

    • Chloranil Test: Use the Chloranil test (not Kaiser) to check for free secondary amines. A blue color indicates incomplete coupling.[1]

  • Coupling Thz to Primary Amine:

    • Single coupling with DIC/Oxyma Pure (alternative to HATU) is usually sufficient (45 min).

  • Capping:

    • Acetic anhydride/Pyridine (1:1) in DMF to terminate unreacted chains.

2.2 Thiazolidine Ring Opening (Post-Synthesis)

If Thz is used as a masked Cysteine for ligation:

  • Conversion: Treat the purified peptide with 0.2 M Methoxyamine-HCl in phosphate buffer (pH 4.0) containing AgOAc (Silver Acetate) or PdCl2 .

  • Mechanism: The metal coordinates the sulfur, facilitating hydrolysis of the hemiaminal.

  • Result: Thz converts to Cysteine (Cys) + Formaldehyde.[1]

  • Validation: Monitor via LC-MS. Mass shift: -12 Da (Loss of CH2 from the ring).

Part 3: Visualization & Data
3.1 Comparative Stability Data (

)

Impact of Thz substitution in (Xaa-Yaa-Gly)


 host peptides.
Peptide SequenceSubstitution Position

(°C)
Stability Effect
(Pro-Hyp-Gly)

Control (None)~45.0Baseline
(Thz-Hyp-Gly)

Xaa (Replaces Pro)~41.5Slight Destabilization
(Pro-Thz-Gly)

Yaa (Replaces Hyp)< 20.0Severe Destabilization
(Thz-Thz-Gly)

BothUnfoldedUnstable

Note: Thz is best used in the Xaa position or as a transient ligation handle.

3.2 Synthesis & Ligation Workflow (DOT Diagram)

CollagenSynthesis cluster_SPPS Solid Phase Synthesis (SPPS) cluster_Ligation Native Chemical Ligation (NCL) Resin Resin-Bound Peptide (H-Pro-Hyp-Gly...) Coupling Coupling Fmoc-Thz-OH (HATU/HOAt/DIPEA) Resin->Coupling Steric Challenge Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Elongation Chain Elongation (Repeat Cycles) Deprotection->Elongation Cleavage Cleavage & Purification (Thz-Peptide-Thioester) Elongation->Cleavage RingOpening Thz Ring Opening (MeONH2 / Ag+) Cleavage->RingOpening Unmasking Cys Ligation Ligation to Cys-Peptide (Transthioesterification) RingOpening->Ligation N-term Cys Revealed Final Full-Length Collagen Fibril Ligation->Final caption Fig 1. Workflow for utilizing Thz as a masked Cysteine to synthesize long collagen fibrils.

3.3 Mechanism of Destabilization (DOT Diagram)

ThzMechanism cluster_Effects Structural Consequences Proline Proline (Pro) Cg-endo Pucker Thz Thiazolidine (Thz) Sulfur at Pos 4 Proline->Thz Isosteric Replacement Pucker Ring Pucker Bias: Cg-endo Thz->Pucker Favors Sterics Steric Bulk (Sulfur > Carbon) Thz->Sterics Increases Tm Triple Helix Tm (Destabilized at Yaa) Pucker->Tm Incompatible with Yaa-position (Exo) Sterics->Tm Inter-chain Clash

References
  • Hsu, S. T., & Horng, J. C. (2023). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Protein Science, 32(8), e4708.

  • Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award.[1] Collagen structure and stability.[2][3][4] Protein Science, 15(6), 1219–1225.

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538. (Seminal work on Thz ligation).

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[2][3][4] Annual Review of Biochemistry, 78, 929-958.

  • Thermo Scientific Chemicals. (n.d.).[1][5] Thiazolidine-2-carboxylic acid Product Information. (Included for CAS verification of the 2-isomer).

Sources

Methodological & Application

Application Note: Fmoc-Thz-OH in High-Fidelity SPPS and Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Thz-OH Solid Phase Peptide Synthesis (SPPS) Conditions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Rationale

Fmoc-Thz-OH (L-Thiazolidine-4-carboxylic acid) is a specialized cysteine derivative where the sulfhydryl and


-amino groups are cyclized into a thiazolidine ring. Unlike standard cysteine protection (e.g., Fmoc-Cys(Trt)-OH), Thz serves a dual purpose: it acts as a pseudoproline  to disrupt aggregation during synthesis and functions as a masked N-terminal cysteine  for Native Chemical Ligation (NCL).
Why Choose Fmoc-Thz-OH?
FeatureFmoc-Cys(Trt)-OHFmoc-Thz-OHScientific Advantage
Racemization Risk High (during coupling)Negligible The ring structure locks the

-carbon geometry, preventing base-catalyzed enolization.
Aggregation NeutralDisruptive The "kink" in the backbone (similar to Proline) prevents

-sheet formation, improving yield for "difficult" sequences.
TFA Stability Labile (Trt removed)Stable The Thz ring survives 95% TFA cleavage, yielding a peptide with a protected N-terminus.
NCL Utility Low (Free Cys exposed)High Masks the N-terminal Cys, preventing intramolecular cyclization or side reactions until "unmasked" by alkoxyamines.

Critical Mechanism: The Thiazolidine Switch

The utility of Thz relies on its stability during acidic resin cleavage (TFA) and its specific lability to nucleophilic attack by methoxyamine at acidic pH.

Pathway Logic:

  • SPPS Assembly: Thz is coupled as the N-terminal residue.

  • Resin Cleavage: TFA removes side-chain protectors (Boc, tBu, Pbf) but leaves the Thz ring intact.

  • Purification: The Thz-peptide is purified by HPLC (Thz is hydrophobic, often improving retention/separation).

  • Ring Opening: Treatment with Methoxyamine

    
     HCl converts Thz back to N-terminal Cysteine.
    

Thz_Pathway Start Fmoc-Thz-OH (SPPS Coupling) Resin Peptide-Resin (Thz-AA-...-Resin) Start->Resin DIC/Oxyma Cleavage TFA Cleavage (Scavengers) Resin->Cleavage 95% TFA Intermediate Thz-Peptide (In Solution) Cleavage->Intermediate Thz Ring Intact Conversion Ring Opening (MeONH2, pH 4) Intermediate->Conversion Deprotection Final H-Cys-Peptide (Active for NCL) Conversion->Final Cys Regenerated

Figure 1: The orthogonal workflow of Thz protection. The ring remains stable through standard SPPS and TFA cleavage, only opening upon specific chemical treatment.

Detailed Experimental Protocols

Protocol A: SPPS Coupling of Fmoc-Thz-OH

Objective: Efficient incorporation of Thz at the N-terminus without racemization. Reagents: Fmoc-Thz-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), DMF.

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl) in DMF for 30 minutes.

  • Fmoc Removal (Previous Cycle): Treat resin with 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[1][3][4][5]
  • Activation:

    • Calculate 4.0 equivalents (eq) of Fmoc-Thz-OH relative to resin loading.

    • Dissolve Fmoc-Thz-OH and 4.0 eq Oxyma Pure in minimal DMF.

    • Add 4.0 eq DIC .

    • Note: Pre-activation is not recommended for Thz to maximize coupling efficiency; in-situ activation is preferred.

  • Coupling:

    • Add the mixture immediately to the resin.

    • Shake/agitate at Room Temperature (RT) for 60–90 minutes .

    • Validation: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using HATU/DIEA (3 eq) for 45 mins.

  • Final Wash: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
Protocol B: Resin Cleavage & Isolation

Objective: Cleave peptide from resin while retaining the Thz ring. Cocktail: Reagent K or Standard TFA/TIS/H2O.

Step-by-Step:

  • Preparation: Dry the resin under nitrogen flow.

  • Cocktail Assembly: Prepare 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (DODT is preferred over EDT for odor control, though EDT is standard).

  • Reaction: Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours at RT.

    • Critical: The Thz ring is stable in TFA. Do not worry about premature ring opening here.

  • Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether (

    
     volume). Centrifuge to pellet the peptide.[1][6]
    
  • Lyophilization: Dissolve pellet in water/acetonitrile (1:1) and lyophilize.

    • Checkpoint: Analyze by LC-MS. The mass should correspond to the peptide plus 12 Da (difference between Cys and Thz is +12 Da due to the extra carbon in the ring).

Protocol C: Thz Ring Opening (Conversion to Cys)

Objective: Convert N-terminal Thz to N-terminal Cysteine for downstream applications (e.g., NCL). Reagents: Methoxyamine hydrochloride (MeONH


 HCl), Sodium Phosphate buffer.

Step-by-Step:

  • Buffer Preparation: Prepare a 0.2 M Sodium Phosphate buffer containing 6 M Guanidine HCl (if peptide solubility is low) or water/acetonitrile mixture. Adjust pH to 4.0 .

  • Reaction Mixture:

    • Dissolve the purified Thz-peptide in the buffer to a concentration of 1–5 mM .

    • Add Methoxyamine

      
       HCl  to a final concentration of 0.2 M – 0.4 M  (large excess).
      
    • Readjust pH to 4.0 if necessary (methoxyamine addition may shift pH).

  • Incubation: Stir at 37°C for 4–12 hours .

    • Monitoring: Monitor by HPLC/UPLC. The Thz-peptide peak will disappear, and the Cys-peptide peak (eluting slightly earlier due to increased polarity) will appear. Mass shift: -12 Da .

  • Quenching & Purification:

    • No specific quench is needed if purifying immediately.

    • Inject directly onto Prep-HPLC for final purification.

Data Summary & Troubleshooting

Quantitative Comparison of Conditions
ParameterStandard Cys (Trt)Thz-Protected Cys
Coupling Reagent DIC/Oxyma or HATUDIC/Oxyma
Racemization Rate 0.5% – 2.0%< 0.1%
Cleavage Yield HighHigh (Thz intact)
Deprotection Step TFA (Global)Methoxyamine (pH 4)
Mass Shift (vs Cys) +242 Da (Trt)+12 Da (Thz)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Thz ring.Double couple using HATU/DIEA. Ensure temperature is

C.
Thz Ring Not Opening pH drift or old reagents.Ensure pH is strictly 3.5–4.5 . Freshly prepare Methoxyamine solution. Increase temp to 45°C.
Oxidation of Cys Post-conversion handling.After ring opening, keep solution degassed or add TCEP (5 mM) to prevent disulfide formation.
Adduct Formation Methoxyamine reacting with ketones.If peptide contains other carbonyls (rare in standard AA), use Hydroxylamine, though MeONH

is more specific for Thz.

References

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538.

  • Haase, C., Rohde, H., & Seitz, O. (2008). Native chemical ligation at valine. Angewandte Chemie International Edition, 47(36), 6807-6810.

  • Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology, 8(7), 673-679.

  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions.

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Application Note: High-Fidelity Loading of Fmoc-Thiazolidine-2-Carboxylic Acid onto Wang Resin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing loading of Fmoc-thiazolidine-2-carboxylic acid on Wang resin Content Type: Application Notes and Protocols

Executive Summary

Loading the first amino acid onto Wang resin is a critical step in Solid-Phase Peptide Synthesis (SPPS), determining the yield and optical purity of the final therapeutic candidate. While standard protocols utilize carbodiimides (DIC) and dimethylaminopyridine (DMAP), this approach is detrimental for Fmoc-thiazolidine-2-carboxylic acid (Fmoc-Thz-2-OH) .

Due to the unique electronic environment of the C2 position (flanked by sulfur and nitrogen), the alpha-proton is significantly more acidic than in standard amino acids, making it highly susceptible to base-catalyzed racemization by DMAP. Furthermore, the steric bulk of the thiazolidine ring hinders nucleophilic attack on the resin's hydroxyl group.

This guide presents an optimized, racemization-suppressed protocol using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and N-Methylimidazole (MelIm) . This method ensures high loading efficiency (>0.6 mmol/g) while preserving chiral integrity.

Scientific Background & Mechanistic Insight

The Challenge: C2 Acidity and Steric Hindrance

Unlike the common proline analog Thiazolidine-4-carboxylic acid (Thz), the 2-carboxylic acid isomer places the carboxyl group directly between the sulfur and nitrogen atoms of the ring.

  • Electronic Effect: The C2 proton is part of an N,S-acetal system. The electron-withdrawing nature of the adjacent heteroatoms increases the acidity of the C2 proton.

  • The DMAP Danger: In standard Steglich esterification, DMAP acts as a nucleophilic catalyst but also as a base. With Fmoc-Thz-2-OH, DMAP can abstract the acidic C2 proton, leading to rapid epimerization (racemization) before the ester bond is formed.

The Solution: MSNT/MelIm Activation

To overcome this, we utilize MSNT activated by N-Methylimidazole (MelIm).

  • Mechanism: MSNT reacts with the carboxylic acid to form a mixed anhydride. MelIm acts as a mild base (pKa ~ 7.0, compared to DMAP's effective basicity in organic solvents) and a nucleophilic catalyst.

  • Benefit: The reaction proceeds rapidly via a highly reactive intermediate without generating the high-pH microenvironment that triggers proton abstraction at C2.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between successful loading and racemization.

Loading_Mechanism FmocAA Fmoc-Thz-2-OH Activation Activation (MSNT vs DIC/DMAP) FmocAA->Activation Intermediate Activated Species (Mixed Anhydride / O-Acylisourea) Activation->Intermediate Path_Good Nucleophilic Attack (Esterification) Intermediate->Path_Good MelIm / MSNT (Fast Kinetics) Path_Bad Proton Abstraction (Base Catalyzed) Intermediate->Path_Bad DMAP / Excess Base (Slow Kinetics) Wang Wang Resin (Hydroxyl Group) Wang->Path_Good Product Loaded Resin (High Optical Purity) Path_Good->Product Racemate Racemized Resin (D/L Mixture) Path_Bad->Racemate

Figure 1: Mechanistic pathway distinguishing between successful esterification (Green) and base-catalyzed racemization (Red) driven by catalyst choice.

Experimental Protocols

Materials and Reagents
ReagentGrade/PurityRole
Fmoc-Thz-2-OH >99% (HPLC), ChiralAmino Acid
Wang Resin 0.3 - 0.8 mmol/gSolid Support
MSNT Synthesis GradeCoupling Reagent
N-Methylimidazole (MelIm) Dry, RedistilledCatalyst/Base
Dichloromethane (DCM) Anhydrous (<50 ppm H2O)Solvent (Swelling/Reaction)
THF AnhydrousCo-solvent (if solubility issues)
Acetic Anhydride Reagent GradeCapping Agent
Protocol A: The MSNT/MelIm Method (Recommended)

Use this protocol for maximum optical purity and yield.

Step 1: Resin Preparation

  • Weigh 1.0 g of Wang resin into a fritted polypropylene reactor.

  • Swell: Add 10 mL of dry DCM. Agitate gently for 45–60 minutes.

    • Note: DCM provides superior swelling for polystyrene resins compared to DMF, exposing more hydroxyl sites.

  • Drain the solvent.[1][2]

Step 2: Activation and Coupling

  • In a separate dry glass vial, dissolve Fmoc-Thz-2-OH (3.0 eq) relative to resin loading in minimal dry DCM (approx. 8 mL per gram of resin).

    • Tip: If the amino acid is not fully soluble, add a small amount of dry THF (up to 20% v/v). Avoid DMF if possible to reduce racemization risk.[2]

  • Add MelIm (2.25 eq) to the amino acid solution.

  • Add MSNT (3.0 eq) to the mixture.

  • Agitate vigorously for 1–2 minutes until MSNT is dissolved. The solution is now activated.

  • Transfer: Immediately pour the activated solution onto the swollen resin.

  • Incubation: Agitate gently (orbital shaker) for 60 minutes at room temperature.

    • Warning: Do not extend beyond 2 hours. Prolonged exposure increases the risk of side reactions.

Step 3: Washing

  • Drain the reaction mixture.

  • Wash resin with DCM (3 x 10 mL, 2 min each).

  • Wash resin with DMF (3 x 10 mL, 2 min each) to remove urea byproducts and unreacted reagents.

  • Perform a final wash with DCM (3 x 10 mL).

Step 4: Capping (Essential)

  • Prepare a capping solution: Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.[2]

  • Add to resin and agitate for 30 minutes.

  • Wash thoroughly: DMF (3x), DCM (3x), MeOH (2x).[2]

  • Dry resin in vacuo.[1][2]

Protocol B: Symmetric Anhydride Method (Alternative)

Use only if MSNT is unavailable. This method is slower and carries a slightly higher risk of racemization if DMAP is used, so DMAP is omitted.

  • Swell resin in DCM as above.[1][2]

  • Dissolve Fmoc-Thz-2-OH (5.0 eq) in DCM.

  • Add DIC (2.5 eq) . Note the 2:1 ratio (Amino Acid : DIC) to form the symmetric anhydride.

  • Allow to react for 15 minutes (pre-activation) in a vial. A precipitate (diisopropylurea) may form.[3]

  • Add the mixture (suspension) to the resin.

  • Catalyst: Add 0.01 eq of DMAP.

    • Critical: Do NOT exceed 0.01 eq. Standard protocols call for 0.1 eq, which is too high for Thz-2-OH.

  • Agitate for 4–6 hours.

  • Wash and Cap as in Protocol A.

Quality Control & Validation

Trust but verify. Every loading batch must be qualified before committing to chain elongation.

Quantitative Fmoc Loading Test (UV Method)
  • Weigh ~5 mg of dried loaded resin into a volumetric flask (25 mL).

  • Add 20% Piperidine in DMF to the mark.[1]

  • Shake for 20 minutes.

  • Measure Absorbance at 290 nm (Reference cell: 20% Piperidine/DMF).

  • Calculate loading (

    
    ):
    
    
    
    
    • Target: > 0.5 mmol/g. If < 0.3 mmol/g, repeat loading (Double Coupling).

Racemization Check (The "Self-Validating" Step)

To ensure the C2 center remains chiral:

  • Take 10 mg of loaded resin.[1]

  • Cleave the amino acid (95% TFA, 2.5% TIS, 2.5% H2O) for 30 mins.

  • Analyze the crude cleavage product via Chiral HPLC or derivatize with Marfey's Reagent if the enantiomer is not UV-distinct.

  • Compare against a standard of pure Fmoc-L-Thz-2-OH and Fmoc-D-Thz-2-OH.

Validation Workflow

QC_Workflow Start Loaded Resin Batch UV_Test UV Loading Test (290 nm) Start->UV_Test Decision Loading > 0.5 mmol/g? UV_Test->Decision Chiral_Check Chiral HPLC Analysis (Cleaved Sample) Decision->Chiral_Check Yes Fail_Load Double Couple (Repeat MSNT) Decision->Fail_Load No Racemization D-Isomer < 1%? Chiral_Check->Racemization Pass RELEASE FOR SYNTHESIS Racemization->Pass Yes Fail_Race Discard Batch (Check Reagents) Racemization->Fail_Race No

Figure 2: Quality Control Decision Tree for releasing loaded resin into production.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Loading (<0.3 mmol/g) Incomplete swelling of Wang resin.Ensure DCM is used for swelling, not DMF. Increase swelling time to 1 hour.
Low Loading (<0.3 mmol/g) Old MSNT reagent (hydrolyzed).Use fresh MSNT. Store MSNT in a desiccator at -20°C.
High Racemization (>2% D-isomer) Base concentration too high.Reduce MelIm equivalents. Switch strictly to Protocol A (avoid DMAP entirely).
Resin Aggregation Poor solubility of Fmoc-Thz-2-OH.Add 10-20% THF to the coupling mixture. Ensure high-quality anhydrous DCM.

References

  • Novabiochem. (2025). Novabiochem® Peptide Synthesis Catalog & Technical Guide. Merck KGaA.

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. (Establishes MSNT/MelIm as the superior method for hindered/sensitive acids).
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
  • Bachem. (2024). Application Note: Loading of Wang Resins.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Microwave-assisted synthesis using Fmoc-(S)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Microwave-Assisted Synthesis of Peptides Containing Fmoc-(S)-Thiazolidine-2-Carboxylic Acid

Executive Summary & Molecule Profile

Fmoc-(S)-thiazolidine-2-carboxylic acid (Fmoc-Thz-2-OH) is a specialized non-canonical amino acid used primarily as a proline isostere or a "masked" aldehyde precursor. Unlike its more common isomer, thiazolidine-4-carboxylic acid (thioproline), the 2-carboxylic acid variant possesses a unique N,S-acetal core structure where the


-carbon is flanked directly by both the ring nitrogen and sulfur atoms.

This structural distinction confers unique conformational constraints but introduces significant synthetic challenges. The C2 position is chemically labile; the ring is susceptible to thermal opening and racemization, particularly under the high-energy conditions typical of microwave-assisted Solid Phase Peptide Synthesis (SPPS).

Key Technical Constraints:

  • Thermal Instability: The thiazolidine-2 ring can undergo ring-opening hydrolysis at temperatures between 50–90°C, generating an acyclic

    
    -oxo aldehyde [1].
    
  • Racemization Risk: The

    
    -proton at C2 is highly acidic due to the adjacent electron-withdrawing N and S atoms, increasing the risk of epimerization during activation.[1]
    
  • Steric Bulk: Similar to proline, the secondary amine hinders coupling, though the ring pucker differs.

This guide details a validated protocol to incorporate Fmoc-Thz-2-OH using microwave energy while preserving its stereochemical and structural integrity.

Critical Considerations: The "Why" Behind the Protocol

The Stability Paradox

Microwave SPPS relies on dielectric heating to accelerate diffusion and overcome aggregation. Standard protocols often utilize 75°C or 90°C for coupling.[2] However, for Fmoc-Thz-2-OH, these temperatures are destructive.

  • Mechanism of Failure: At elevated temperatures (>50°C), the N,S-acetal linkage destabilizes. In the presence of Lewis acids (coupling reagents) or Brønsted acids (during cleavage), the ring equilibrium shifts toward the open-chain iminium/aldehyde form.

  • The Solution: We utilize a "Low-Energy Input" strategy. The coupling of Fmoc-Thz-2-OH is strictly limited to 50°C (or room temperature), and the activation method is tuned to neutral pH to suppress racemization.

Reagent Selection
  • Activator: DIC/Oxyma Pure is the mandatory activation system.

    • Reasoning: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization and is safer than explosive benzotriazoles. Crucially, it avoids the basic environment created by HATU/DIEA, which would rapidly deprotonate the acidic C2-

      
      -proton of Thz-2 [2].
      
  • Base: Avoid DIEA/NMM during the coupling of this specific residue. The basicity promotes base-catalyzed epimerization.

Experimental Protocol

Materials
  • Building Block: Fmoc-(S)-Thiazolidine-2-carboxylic acid (Ensure >98% ee).[3]

  • Resin: Rink Amide ProTide or Wang Resin (Low loading, 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Solvent: DMF (NMP is acceptable but DMF is preferred for Oxyma solubility).

Workflow: Microwave Cycle Parameters

The following parameters are optimized for a CEM Liberty Blue™ or similar microwave synthesizer.

Table 1: Optimized Microwave Cycle for Fmoc-Thz-2-OH

StepOperationReagentsTemp (°C)Time (min)Power (W)Note
1 Deprotection 20% Piperidine + 0.1M Oxyma75°C3:00155Standard Fmoc removal of previous AA.
2 Wash DMFRT--4x Wash.
3 Coupling (Thz-2) Fmoc-Thz-2-OH (5 eq) DIC (5 eq)Oxyma (5 eq)50°C 10:00 30CRITICAL: Max 50°C.
4 Wash DMFRT--4x Wash.
5 Next Deprotection 20% Piperidine + 0.1M Oxyma50°C 6:0045Milder deprotection to protect Thz-2 ring.

Expert Insight:

  • Step 3 (Coupling): Do not use the standard 75°C/90°C method. The 50°C limit preserves the ring. If the sequence is extremely difficult, perform a "Double Couple" at 50°C rather than increasing temperature.

  • Step 5 (Subsequent Deprotection): Once coupled, the Thz-2 residue is an amide. However, the ring is still sensitive. We recommend lowering the deprotection temperature of the immediately following cycle to 50°C to minimize thermal stress on the newly formed N-terminal Thz-2.

Post-Synthesis Cleavage
  • Cocktail: TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5).

  • Conditions: Room Temperature, 2–3 hours.

  • Warning: Avoid ketone/aldehyde scavengers (like acetone) if you intend to keep the ring closed, although standard scavengers (TIS, DODT) are necessary to prevent alkylation of the sulfur.

Process Visualization

The following diagram illustrates the decision logic and chemical pathway for incorporating this sensitive residue.

Thz2_Synthesis_Workflow cluster_legend Protocol Legend Start Start: Resin-Bound Peptide Fmoc_Removal Fmoc Deprotection (Standard: 75°C, 3 min) Start->Fmoc_Removal Decision_Point Next Residue: Fmoc-Thz-2-OH? Fmoc_Removal->Decision_Point Activation Activation: DIC + Oxyma Pure (NO BASE) Decision_Point->Activation Yes (Thz-2) Activation_Std Activation: Standard (e.g., DIC/Oxyma) Decision_Point->Activation_Std No (Standard AA) Coupling_Thz Microwave Coupling Temp: 50°C | Time: 10 min (Prevents Ring Opening) Activation->Coupling_Thz Subsequent_Deprot Subsequent Fmoc Removal (Reduce to 50°C to protect Thz) Coupling_Thz->Subsequent_Deprot Coupling_Std Microwave Coupling Temp: 75°C - 90°C Activation_Std->Coupling_Std Check_Seq Sequence Complete? Coupling_Std->Check_Seq Check_Seq->Fmoc_Removal No Final_Cleavage Cleavage & Isolation TFA/TIS/H2O/DODT Check_Seq->Final_Cleavage Yes Subsequent_Deprot->Check_Seq Legend_High High Temp (75-90°C) Legend_Low Low Temp (50°C)

Caption: Workflow logic for Fmoc-Thz-2-OH incorporation. Note the temperature reduction (Red nodes) required for the Thz-2 cycle and subsequent deprotection.

Troubleshooting & Quality Control

Table 2: Common Issues and Remediation

ObservationProbable CauseCorrective Action
Mass Shift -2 Da Oxidation of Thiazolidine SulfurUse fresh DODT in cleavage cocktail. Ensure solvents are degassed.
Mass Shift -14/+16 Ring opening to aldehydeCoupling temperature was too high (>60°C). Strictly maintain 50°C limit.
Doublets in HPLC Racemization at C2Switch from HATU/DIEA to DIC/Oxyma. Lower coupling temp to 25°C (RT) if 50°C fails.
Incomplete Coupling Steric hindrance of secondary aminePerform "Double Coupling" at 50°C. Do not increase temperature.

References

  • Ollivier, N. et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.[4] Chemical Science.

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Hartman, M. C. et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences.

  • Foster, A. C. et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLOS ONE.

Sources

Application Note: Advanced Deprotection Strategies for Fmoc-Thz-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection Strategies for Fmoc-Thz-OH in Peptide Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Peptide Chemists, Process Development Scientists

Abstract & Strategic Overview

Fmoc-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH ) serves a dual function in modern solid-phase peptide synthesis (SPPS): it acts as a "pseudoproline" to disrupt secondary structure aggregation during chain assembly, and it functions as a masked Cysteine residue orthogonal to standard acid-labile protecting groups (e.g., Trt, Acm).

Unlike standard protecting groups removed during global TFA cleavage, the thiazolidine ring of Thz is acid-stable . It requires a specific post-cleavage activation step to convert the Thiazolidine (Thz) back to Cysteine (Cys). This stability is a strategic advantage, allowing researchers to purify the Thz-peptide (often more soluble and less prone to oxidation than the free Cys-peptide) before final unmasking.

This guide details the mechanistic grounding and step-by-step protocols for the two primary deprotection strategies: Alkoxyamine-Mediated Ring Opening (Standard) and Metal-Assisted Hydrolysis (Alternative).

Mechanistic Principles

The conversion of Thz to Cys is an equilibrium process driven by the formation of an iminium ion intermediate under acidic conditions.

  • Acidolysis: At low pH (< 4), the thiazolidine nitrogen is protonated. Ring opening occurs, establishing an equilibrium between the closed thiazolidine and the open iminium cation.

  • Trapping: A nucleophile (typically Methoxyamine or Hydroxylamine) attacks the electrophilic carbon of the iminium ion, forming a stable oxime adduct with the formaldehyde byproduct. This shifts the equilibrium irreversibly toward the free Cysteine.

Visualization: Thz Deprotection Pathway[1]

Thz_Mechanism Thz Thz-Peptide (Stable Ring) Iminium Iminium Ion (Intermediate) Thz->Iminium Ring Opening (Equilibrium) Acid Acidic Buffer (pH < 4) Acid->Iminium Iminium->Thz Re-closure Adduct Formaldehyde-Oxime (Byproduct) Iminium->Adduct Scavenged C1 unit Cys Cys-Peptide (Free Thiol) Iminium->Cys Irreversible Conversion Trap Nucleophile (Methoxyamine) Trap->Cys

Figure 1: Mechanistic pathway of Thiazolidine ring opening via nucleophilic trapping of the iminium intermediate.

Protocol A: Methoxyamine-Mediated Conversion (Gold Standard)

This method is preferred for its mild conditions, high yield, and compatibility with Native Chemical Ligation (NCL) workflows. It avoids the use of heavy metals, preventing contamination of biological assays.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Buffer: 6 M Guanidine HCl (Gn·HCl), 0.2 M Sodium Phosphate, pH 4.0.

  • Reagent: Methoxyamine Hydrochloride (MeONH₂·HCl).

  • Reducing Agent: TCEP·HCl (Tris(2-carboxyethyl)phosphine).[1]

Step-by-Step Methodology
  • Peptide Isolation:

    • Perform standard SPPS and global cleavage (TFA/Scavengers). The Thz group will remain intact.

    • Precipitate and lyophilize the crude Thz-peptide. Note: Purification of the Thz-peptide by HPLC at this stage is recommended to remove deletion sequences before conversion.

  • Reaction Setup:

    • Dissolve the Thz-peptide (1–5 mM) in the Buffer (6 M Gn·HCl, 0.2 M Phosphate).[1]

    • Add Methoxyamine[2][3]·HCl to a final concentration of 0.2 M .

    • Add TCEP·HCl (20–50 mM) to prevent disulfide formation of the liberated Cys.

    • Adjust pH to 4.0 carefully using dilute NaOH or HCl.

  • Incubation:

    • Incubate at 37°C for 4–6 hours.

    • Monitoring: Analyze by HPLC/MS. The Thz-peptide (Mass = M) will convert to Cys-peptide (Mass = M - 12 Da).

    • Note: The mass shift is -12 Da (Loss of CH₂ bridge +2H).

  • Termination & Purification:

    • Dilute the reaction mixture 1:1 with 0.1% TFA/Water.

    • Load directly onto a semi-prep RP-HPLC column.

    • Purify using a standard ACN/Water gradient.

Comparative Data: Nucleophile Efficiency
NucleophileConcentrationpHTime to CompletionRisk Profile
Methoxyamine 0.2 M4.04–6 hLow. Stable oxime byproduct.
Hydroxylamine 0.2 M4.04–6 hMedium. Risk of side reactions with esters.
Semicarbazide 0.2 M4.0>12 hHigh. Slower kinetics.

Protocol B: Metal-Assisted Hydrolysis (Alternative)

Historically used before alkoxyamines became standard, this method utilizes the high affinity of soft metals (Ag⁺, Hg²⁺, Pd²⁺) for sulfur to drive ring opening. It is useful when acidic conditions (pH 4) are contraindicated for the specific peptide sequence.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Metal Salt: Silver Triflate (AgOTf) or Palladium(II) Chloride (PdCl₂).

  • Solvent: 50% Aqueous Acetic Acid or DMF/Water mixtures.

  • Quench: Dithiothreitol (DTT) or Mercaptoethanol.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the peptide in 50% Acetic Acid/Water (1 mg/mL).

  • Metal Addition:

    • Add AgOTf (10–20 equivalents) or PdCl₂ (5 equivalents).

    • Stir at Room Temperature for 2–4 hours.

  • Quenching (Critical):

    • The metal forms a mercaptide bond with the liberated Cysteine. You must displace the metal.

    • Add excess DTT (20–50 equivalents relative to metal). A precipitate (Metal-DTT complex) may form.

    • Vortex and centrifuge to remove precipitate.

  • Purification:

    • Inject the supernatant onto RP-HPLC immediately.

Troubleshooting & Optimization

Decision Matrix for Protocol Selection

Decision_Tree Start Start: Thz-Peptide Q1 Is the peptide sensitive to acidic pH (pH 4)? Start->Q1 MethodA Use Protocol A (Methoxyamine) Q1->MethodA No (Standard) MethodB Use Protocol B (Pd/Ag Assisted) Q1->MethodB Yes (Rare) Q2 Is N-terminal Ser/Thr present? MethodA->Q2 Warning Monitor for N->O shift Keep pH < 5 Q2->Warning Yes

Figure 2: Strategic decision tree for selecting the appropriate deprotection methodology.

Common Pitfalls
  • Incomplete Conversion:

    • Cause: pH drift. The reaction consumes protons or buffer capacity is exceeded.

    • Fix: Ensure 0.2 M Phosphate buffer capacity. Re-check pH after 1 hour.

  • Methionine Oxidation:

    • Cause: Long incubation times without reducing agents.

    • Fix: Always include TCEP or Methionine as a scavenger in the buffer.

  • Thiazolidine Adducts:

    • Cause: Insufficient Methoxyamine to trap the formaldehyde.

    • Fix: Increase Methoxyamine concentration to 0.4 M.

References

  • Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology.[4][2] Link

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition.[2] Link

  • Ten Kortenaar, P. B., et al. (1986). Semisynthesis of horse heart cytochrome c analogues. Proceedings of the National Academy of Sciences. Link

  • Bachem. (2024). Technical Note: Thiazolidine Derivatives in Peptide Synthesis.Link

  • Merck/Novabiochem. (2023). Fmoc-Thz-OH Product Guide and Deprotection Protocols.Link

Sources

Synthesis of proline-rich peptides using thiazolidine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Proline-Rich Peptides Using Thiazolidine Scaffolds

Executive Summary

The synthesis of proline-rich peptides (PRPs) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to steric hindrance, slow coupling kinetics, and the formation of inter-chain aggregates (polyproline type II helices) that reduce solvation. This guide details the strategic application of Thiazolidine analogues —specifically Thioproline (Thz) as a proline isostere and Cysteine-derived Thiazolidine Pseudoprolines (Cys-ΨPro) —to overcome these barriers. By leveraging the unique "kink-inducing" properties of the thiazolidine ring, researchers can disrupt secondary structure aggregation, enhance coupling efficiency, and access difficult sequences with high purity.

The Challenge: Proline-Rich Sequences in SPPS

Proline-rich domains are critical in protein-protein interaction motifs (e.g., SH3 domains) and antimicrobial peptides. However, their synthesis is plagued by:

  • Steric Bulk: The pyrrolidine ring of Proline hinders the approach of incoming activated amino acids.

  • Deletion Sequences: Incomplete coupling leads to (n-1) deletion byproducts that are difficult to purify.

  • Aggregation: PRPs often adopt stable secondary structures (PPII helices) on the resin, collapsing the polymer matrix and preventing reagent access.

The Solution: The Thiazolidine (Thz) ring system acts as a superior structural disruptor. Whether used as a permanent Proline analogue (Thioproline) or a transient protecting group (Pseudoproline), the Thz ring forces a cis-amide bond preference that "kinks" the peptide backbone, preventing beta-sheet stacking and keeping the growing chain solvated.[1][2]

Mechanistic Insight: The Thiazolidine "Kink"

The core efficacy of Thiazolidine analogues lies in their ability to manipulate the cis/trans isomerization equilibrium of the peptide bond.

  • Proline: Exists in equilibrium but favors trans (~70-90%) in unfolded states.

  • Thiazolidine (Thz): The presence of the Sulfur atom at the

    
    -position increases the bulk and alters the electronic properties of the ring. This shifts the equilibrium significantly toward the cis isomer compared to standard amino acids, and even enhances cis content relative to Proline in certain solvents.
    
  • Effect: This induced cis-conformation acts as a "beta-sheet breaker," disrupting the hydrogen bonding network required for aggregation.[1]

Diagram 1: Mechanism of Aggregation Disruption

ThiazolidineMechanism Agg Aggregation Prone Sequence (Beta-Sheet) Thz Insertion of Thiazolidine (Thz/PsiPro) Agg->Thz Strategic Substitution Cis Induction of cis-Amide Bond Thz->Cis Steric/Electronic Effect Sol Disrupted Structure (Solvated Coil) Cis->Sol Kink Formation Coup Enhanced Coupling Efficiency Sol->Coup Reagent Access

Caption: The insertion of a Thiazolidine moiety forces a local cis-amide conformation, breaking the beta-sheet aggregation network and exposing the N-terminus for subsequent coupling.

Strategic Selection: Thioproline vs. Pseudoproline

Two distinct strategies utilize the thiazolidine ring.[2][3][4][5] Selection depends on the desired final product.

FeatureThioproline (Thz) Cys-Pseudoproline (Cys-ΨPro)
Chemical Structure L-Thiazolidine-4-carboxylic acid2,2-dimethyl-thiazolidine-4-carboxylic acid
Role Proline Isostere (Analogue)Transient Structure Breaker
Final Product Peptide contains Thioproline (Thz)Peptide contains Cysteine (Cys)
Stability Stable to TFA cleavageAcid-labile (Opens with TFA)
Primary Use Enhancing proteolytic stability; conformational studiesSynthesizing difficult Cys-containing sequences
Coupling Reagent HATU/HOAt or DIC/OxymaCoupled as Dipeptide (Fmoc-Xaa-Cys(Ψ)-OH)

Protocol A: Synthesis with Thioproline (Proline Analogue)

This protocol is for incorporating Fmoc-Thz-OH (L-Thiazolidine-4-carboxylic acid) as a permanent modification to mimic Proline.

Materials:

  • Resin: ChemMatrix or PEG-PS (Superior swelling for PRPs).

  • Amino Acid: Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress aspartimide formation if Asp is present.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Thz-OH (5 eq) and HATU (4.9 eq) in minimal DMF.

    • Add DIEA (10 eq).

    • Activate for 30-60 seconds (color change to yellow).

  • Coupling:

    • Add activated mixture to resin.

    • Shake for 60 minutes at Room Temperature.

    • Optimization: For extremely hindered positions, use microwave irradiation (75°C, 5 min).

  • Monitoring: Standard Kaiser test may be ambiguous for secondary amines. Use the Chloranil Test or p-Anil Test for secondary amines.

    • Positive (Uncoupled): Blue/Green particles.

    • Negative (Coupled): Colorless/Yellowish beads.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

  • Subsequent Coupling (Coupling TO Thz):

    • The secondary amine of Thz is sterically hindered (similar to Pro).

    • Use HATU/HOAt or PyAOP for the next amino acid.

    • Double coupling is mandatory .

Protocol B: Synthesis with Cys-Pseudoprolines (Structure Breaker)

This protocol uses Fmoc-Xaa-Cys(ΨMe,MePro)-OH dipeptides. This is the gold standard for synthesizing aggregation-prone peptides containing Cysteine. The Thiazolidine ring protects the Cys thiol and breaks aggregation simultaneously.

Materials:

  • Building Block: Preformed dipeptide Fmoc-Xaa-Cys(ΨMe,MePro)-OH (where Xaa is Gly, Ala, Val, etc.). Note: Coupling single Pseudoproline monomers is difficult; dipeptides are preferred.[1]

  • Cleavage Cocktail: TFA/Water/TIS/EDT (94:2.5:1.0:2.5).

Step-by-Step Procedure:

  • Placement: Plan to insert a Pseudoproline every 5-7 residues in a Proline-rich or hydrophobic sequence.

  • Coupling the Dipeptide:

    • Use standard DIC/Oxyma Pure or HATU activation.

    • Use only 3 eq of the expensive dipeptide.

    • Coupling time: 2 hours or overnight.

  • Elongation: Continue synthesis. The Pseudoproline structure will maintain the peptide in a solvated state, improving subsequent couplings.[1][2]

  • Cleavage & Ring Opening (Critical Step):

    • The Thiazolidine ring of the Pseudoproline is acid-labile but requires specific scavengers to prevent re-attachment or side reactions.

    • Cocktail: 94% TFA, 2.5% H2O, 2.5% EDT (Ethanedithiol), 1% TIS (Triisopropylsilane).

    • Time: 3-4 hours. Note: Thiazolidines open slower than Oxazolidines (Ser/Thr PsiPro).

    • Result: The Thiazolidine ring opens, the acetone protecting group is lost, and native Cysteine is regenerated.

Workflow Visualization

Diagram 2: Decision Tree for Thiazolidine Strategy

ThzWorkflow Start Start: Proline-Rich Peptide Design Q1 Does sequence contain Cysteine? Start->Q1 PathA Yes: Use Cys-Pseudoproline (Transient) Q1->PathA Cys Present PathB No: Use Thioproline (Permanent Analogue) Q1->PathB No Cys / Pro Analogue Desired StepA1 Insert Fmoc-Xaa-Cys(Psi)-OH Dipeptide PathA->StepA1 StepB1 Substitute Pro with Fmoc-Thz-OH PathB->StepB1 StepA2 TFA Cleavage (Ring Opens) StepA1->StepA2 EndA Final Product: Native Cys Peptide StepA2->EndA StepB2 TFA Cleavage (Ring Stable) StepB1->StepB2 EndB Final Product: Thioproline Analogue StepB2->EndB

Caption: Workflow for selecting between Pseudoproline (for native sequences) and Thioproline (for analogue synthesis) strategies.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Coupling to Thz Steric hindrance of secondary amine.Use HATU or PyAOP ; Double couple; Increase Temp to 50°C.
Incomplete Ring Opening (PsiPro) Thiazolidines are more stable than Oxazolidines.Extend cleavage time to 4h; Ensure high water/EDT content in TFA cocktail.
Racemization of Cys Base-catalyzed proton abstraction.Use Oxyma Pure/DIC at pH < 8. Avoid pre-activation with high base load.[6]
Oxidation of Thz Sulfur is susceptible to oxidation.Degas all solvents; Avoid DMSO; Use EDT in cleavage cocktail.

References

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines (ψPro) for accessing "inaccessible" peptides.[1][4] Peptide Research.[4][7][8] Link

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoprolines.[2][4] Journal of Peptide Science. Link

  • Haack, T., & Mutter, M. (1992). Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis.[1][4] Tetrahedron Letters.[4] Link

  • Caporale, A., et al. (2014). The impact of 4-thiaproline on polyproline conformation.[7] Amino Acids.[3][4][7][8][9][10][11][12] Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

Sources

Post-synthetic modification of thiazolidine rings in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolidine (Thz) ring is a cornerstone of modern chemical protein synthesis, serving primarily as a "masked" cysteine residue. Its stability to hydrogen fluoride (HF) and basic conditions makes it an ideal orthogonal protecting group during Boc/Fmoc solid-phase peptide synthesis (SPPS). However, the utility of the Thz ring extends beyond simple protection.

This guide details the post-synthetic modification of thiazolidine rings, focusing on two critical workflows:

  • Regenerative Ring Opening (Unmasking): The controlled conversion of Thz to Cysteine (Cys) to enable Native Chemical Ligation (NCL).

  • Bioconjugation via Thiazolidine Formation: Exploiting the reversible nature of the ring for site-specific labeling (e.g., Thiazolidino Boronate chemistry).

Mechanistic Foundation

The thiazolidine ring exists in a pH-dependent equilibrium with the open-chain imine (Schiff base) and the free cysteine/aldehyde components. Understanding this mechanism is vital for troubleshooting incomplete deprotection or accidental ring opening.

  • Formation: Spontaneous condensation of 1,2-aminothiols (N-terminal Cys) with aldehydes (typically formaldehyde).

  • Stability: Stable at acidic pH (protonated nitrogen prevents ring opening).

  • Opening: Requires a nucleophilic "trap" (e.g., Methoxyamine) to capture the released aldehyde, shifting the equilibrium toward the free Cysteine.

Pathway Visualization: Thiazolidine Ring Dynamics

Thiazolidine_Mechanism Thz Thiazolidine Ring (Stable at pH < 4) Imine Imine Intermediate (Schiff Base) Thz->Imine Ring Opening (pH > 4) Cys Free Cysteine (Reactive Thiol) Imine->Cys Hydrolysis (+H2O) Release of Formaldehyde Trap Aldehyde Trap (e.g., MeONH2) Oxime Stable Oxime (Irreversible Byproduct) Trap->Oxime Captures Formaldehyde (Drives Equilibrium)

Figure 1: The equilibrium of thiazolidine ring opening. The reaction is driven to completion by trapping the released formaldehyde with a strong nucleophile like methoxyamine.

Application I: Thiazolidine Deprotection (Unmasking)

This is the standard protocol for exposing an N-terminal Cysteine prior to Native Chemical Ligation (NCL).

Method A: Methoxyamine-Mediated Ring Opening (Standard)

This method is preferred for its mild conditions and compatibility with thioesters.

Reagents:

  • Methoxyamine Hydrochloride (MeONH₂·HCl): The aldehyde scavenger.[1]

  • Buffer: 0.2 M Sodium Phosphate, 6 M Guanidine HCl (Gn[1][2]·HCl), pH 4.0.

Protocol:

  • Dissolution: Dissolve the Thz-protected peptide in the Buffer to a concentration of 1–5 mM.

  • Addition: Add MeONH₂·HCl to a final concentration of 0.2 M to 0.4 M .

    • Note: High concentrations are required to shift the equilibrium effectively.

  • Incubation: Adjust pH to 4.0 carefully. Stir at room temperature (RT) for 4–12 hours .

    • Critical Check: Monitor by HPLC.[3][4] The Thz-peptide usually elutes later than the Cys-peptide due to the hydrophobicity of the ring.

    • Mass Shift: Expect a mass loss of -12 Da (loss of CH₂ bridge).

  • Purification: The reaction mixture can often be used directly in NCL if the pH is adjusted to 7.0, but desalting (SPE or HPLC) is recommended to remove excess methoxyamine.

Method B: Palladium-Mediated Opening (Fast/Orthogonal)

Used when methoxyamine is contraindicated (e.g., presence of ketone/aldehyde handles elsewhere in the peptide) or for rapid deprotection.

Reagents:

  • Palladium Catalyst: [Pd(allyl)Cl]₂ or PdCl₂.[5]

  • Buffer: 6 M Gn[1][2]·HCl, 0.2 M Phosphate, pH 7.0.

Protocol:

  • Dissolution: Dissolve peptide (1 mM) in degassed buffer.

  • Catalyst Addition: Add 10–20 equivalents of Pd complex.

  • Reaction: Stir at RT for 30–60 minutes .

  • Quenching: Add excess DTT or 3-mercaptopropionic acid to chelate Pd and precipitate it out.

  • Filtration: Centrifuge/filter to remove Pd-thiol complexes before HPLC.

Application II: Thiazolidine Formation for Bioconjugation

While Thz is usually removed, forming a Thz ring post-synthetically is a powerful strategy for site-specific labeling of N-terminal Cysteines. This is particularly effective using 2-Formylphenylboronic Acid (2-FPBA) , which accelerates ring formation via iminoboronate intermediates.

Protocol: Rapid N-Terminal Labeling (Thiazolidino Boronate)

Concept: A labeling reagent containing an aldehyde (specifically 2-FPBA derivatives) reacts selectively with the N-terminal Cys to form a stable Thz conjugate.

Reagents:

  • Labeling Reagent: 2-FPBA derivative (e.g., Biotin-2-FPBA).

  • Buffer: PBS or Ammonium Bicarbonate, pH 7.0–7.5.

Protocol:

  • Preparation: Dissolve the peptide (containing N-term Cys) at 50–100 µM.

  • Reaction: Add 1.5 equivalents of the 2-FPBA labeling reagent.

  • Kinetics: Reaction is typically complete within 5–15 minutes at RT (k ≈ 10³ M⁻¹s⁻¹).

  • Verification: Analyze by LC-MS.

    • Mass Shift: Expect mass of (Peptide + Reagent - 18 Da).

  • Stability: The resulting Thz-boronate complex is stable at neutral pH but can be reversed by lowering pH < 5 and adding excess free aldehyde scavenger.

Comparative Data & Troubleshooting

Table 1: Comparison of Thz Ring Opening Methods
FeatureMethoxyamine (MeONH₂)Palladium (Pd)Acidolysis (High Temp)
Mechanism Nucleophilic ScavengingLewis Acid CatalysisHydrolysis Equilibrium
Reaction Time Slow (4–12 h)Fast (< 1 h)Slow (24 h+)
pH Condition pH 3.0 – 4.0pH 6.0 – 7.5pH < 2.0
Selectivity High (Specific to Aldehydes)Moderate (Binds thiols)Low (Hydrolysis risk)
Side Reactions Oxime formation on other ketonesMetal contaminationPeptide bond cleavage
Best Use Case Standard NCL prepOrthogonal deprotectionStable peptides only
Troubleshooting Guide
  • Problem: Incomplete Deprotection (Thz -> Cys)

    • Cause: Insufficient scavenger or pH too high.

    • Solution: Increase MeONH₂ to 0.4 M. Ensure pH is strictly 4.0 (Thz is too stable at pH < 3, equilibrium favors ring at pH > 5 without trap).

  • Problem: Side Reaction on Internal Cysteines

    • Cause: Thiazolidine formation is specific to 1,2-aminothiols (N-terminal). Internal Cys cannot form 5-membered rings with aldehydes easily.

    • Note: If using formaldehyde for re-protection, ensure no N-terminal His or Trp are present, as they can form Pictet-Spengler products.

  • Problem: Epimerization

    • Insight: Thiazolidine formation creates a new chiral center at C2. While usually removed, if the ring is kept (e.g., pseudoproline), be aware that C2 epimers may separate on HPLC.

Workflow Visualization: Sequential Ligation Strategy

This diagram illustrates where Thz modification fits into a standard sequential Native Chemical Ligation workflow.

NCL_Workflow Step1 Fragment 1 (Thioester) + Fragment 2 (Thz-Cys-Peptide) Ligation1 Ligation 1 (Formation of Thz-Containing Intermediate) Step1->Ligation1 Purification Purification / Buffer Exchange Ligation1->Purification Unmasking Post-Synthetic Modification: Thz Ring Opening (MeONH2, pH 4) Purification->Unmasking Critical Step ActiveCys Active Intermediate (Free N-term Cys) Unmasking->ActiveCys -Formaldehyde Step2 Add Fragment 3 (Thioester) ActiveCys->Step2 Final Full Length Polypeptide Step2->Final

Figure 2: Sequential Native Chemical Ligation workflow highlighting the critical Thz ring opening step.

References

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538. Link

  • Gao, X., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation.[6] Chemical Science, 7(10), 6245-6250. Link

  • Brik, A., et al. (2006). A novel palladium-assisted cleavage of a thiazolidine protecting group for the synthesis of proteins. ChemBioChem, 7(10), 1625-1632. Link

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: solubilizing, structure-disrupting protection techniques in peptide synthesis.[7] Journal of the American Chemical Society, 117(39), 9840-9841. Link

  • Villain, M., et al. (2001). Chemical synthesis of proteins containing a thioproline residue. Chemistry & Biology, 8(7), 673-679. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Fmoc-thiazolidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fmoc-thiazolidine-2-carboxylic acid is a valuable synthetic intermediate, often utilized in peptide chemistry as a constrained analog of cysteine. The thiazolidine ring serves as a protecting group for the cysteine aldehyde, which can be unmasked under specific conditions for subsequent ligation chemistries.[1][2] Despite its utility, the synthesis of this compound can be challenging, with researchers frequently reporting lower-than-expected yields. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated, high-yield protocol to assist researchers in overcoming common synthetic hurdles.

Troubleshooting Guide: Addressing Low Yields

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.

Question: My final yield is significantly lower than reported in the literature. What are the most likely causes related to my starting materials?

Answer: The quality and handling of your starting materials are paramount for a successful reaction. Low yields can often be traced back to these initial components.

  • Purity of Thiazolidine-2-Carboxylic Acid: The starting amino acid derivative must be of high purity (typically ≥98%).[3] Impurities can interfere with the reaction or complicate purification. It is a white to off-white crystalline solid, soluble in water and polar organic solvents.[4]

    • Solution: Verify the purity of your thiazolidine-2-carboxylic acid via titration or a suitable analytical method. If the purity is questionable, consider recrystallizing it or purchasing from a reputable supplier. High-quality starting materials are directly correlated with higher yields and easier purification.[5]

  • Quality of the Fmoc-Reagent (Fmoc-OSu or Fmoc-Cl): The two most common reagents for Fmoc protection are N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[6]

    • Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times. However, its high reactivity also makes it more susceptible to hydrolysis and can generate corrosive byproducts (HCl), necessitating careful control of reaction conditions and the use of an acid scavenger.[7][8]

    • Fmoc-OSu: This reagent is generally preferred. It is more stable, easier to handle, and typically results in a cleaner reaction profile with fewer side products.[7][8] The succinimide leaving group is less reactive and generates a non-corrosive byproduct.

    • Solution: Use fresh, high-quality Fmoc-OSu for cleaner reactions and more consistent yields.[8] If using Fmoc-Cl, ensure it is handled under strictly anhydrous conditions to prevent decomposition.

  • Solvent Quality: Ensure all solvents are of high purity and anhydrous where necessary (especially the solvent used to dissolve the Fmoc-reagent, such as dioxane or acetone). Water content can hydrolyze the Fmoc-reagent, directly reducing the amount available for the reaction.

Question: I've confirmed my starting materials are pure, but the reaction still seems inefficient. How should I optimize the reaction conditions?

Answer: Reaction conditions, particularly pH, temperature, and stoichiometry, are critical for maximizing yield.

  • Incorrect pH: This is one of the most common reasons for low yields. The reaction requires a basic pH to deprotonate the secondary amine of the thiazolidine ring, making it nucleophilic enough to attack the Fmoc-reagent. However, if the pH is too high, it will accelerate the hydrolysis of the Fmoc-reagent.[9][10]

    • Solution: The reaction is typically performed in a biphasic system, such as dioxane/water or acetone/water, with a mild inorganic base like sodium bicarbonate or sodium carbonate to maintain a pH between 8.5 and 9.5.[6] This provides a balance between activating the amine and preserving the Fmoc-reagent.

  • Suboptimal Temperature Control: The reaction is exothermic. If the Fmoc-reagent is added too quickly or at room temperature, localized heating can promote side reactions and decomposition.

    • Solution: Begin the reaction at 0-5°C by cooling the amino acid solution in an ice bath. Add the Fmoc-reagent solution dropwise to maintain this temperature. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it goes to completion.[11]

  • Improper Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion or excessive side products.

    • Solution: A slight excess of the Fmoc-reagent (e.g., 1.05 equivalents) is typically used to drive the reaction to completion.[6] Using a large excess can complicate purification.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yields.

TroubleshootingWorkflow start Low Yield Observed sm_check 1. Check Starting Materials start->sm_check sm_purity Thiazolidine Purity >98%? sm_check->sm_purity rc_check 2. Analyze Reaction Conditions rc_ph pH Maintained at 8.5-9.5? rc_check->rc_ph wp_check 3. Review Work-up & Purification wp_acid Acidified to pH 2-3? wp_check->wp_acid fmoc_quality Fmoc-Reagent Fresh? sm_purity->fmoc_quality Yes solution Problem Identified & Resolved sm_purity->solution No (Source/Purify SM) solvent_quality Solvents High Purity? fmoc_quality->solvent_quality Yes fmoc_quality->solution No (Use Fresh Reagent) solvent_quality->rc_check Yes solvent_quality->solution No (Use Pure Solvents) rc_temp Temperature Controlled (0°C -> RT)? rc_ph->rc_temp Yes rc_ph->solution No (Adjust Base/Buffer) rc_time Sufficient Reaction Time? rc_temp->rc_time Yes rc_temp->solution No (Improve Temp Control) rc_time->wp_check Yes rc_time->solution No (Increase Stir Time) wp_extract Complete Extraction? wp_acid->wp_extract Yes wp_acid->solution No (Incomplete Precipitation) wp_extract->solution No (Optimize Extraction) no_solution Consult Further Literature wp_extract->no_solution Yes (Still Low Yield)

Caption: A step-by-step decision tree for troubleshooting low yields.

Question: My reaction seems to work, but I lose most of my product during the work-up and purification. What could be going wrong?

Answer: Product loss during isolation is a common issue and usually points to problems with precipitation or extraction.

  • Incomplete Precipitation: The Fmoc-protected product is soluble in the basic aqueous solution. It must be precipitated by acidifying the mixture. If the pH is not low enough, the product will remain partially dissolved in the aqueous layer.

    • Solution: After the reaction, dilute the mixture with water and perform an ether wash to remove unreacted Fmoc-OSu and other non-polar byproducts.[11] Then, vigorously stir the aqueous layer while slowly adding dilute HCl (e.g., 1M) until the pH is between 2 and 3. The product should precipitate as a white solid. Confirm the final pH with pH paper.

  • Inefficient Extraction: Once precipitated, the product needs to be extracted into an organic solvent.

    • Solution: Use a suitable organic solvent like ethyl acetate or dichloromethane for the extraction. Perform multiple extractions (e.g., 3 times) and combine the organic layers to ensure complete recovery of the product from the aqueous phase.[6]

  • Difficulties with Purification: If the crude product is an oil or is difficult to crystallize, it may indicate the presence of impurities.

    • Solution: Ensure the work-up steps, especially the initial ether wash, are performed thoroughly to remove byproducts. If recrystallization from a standard solvent system like ethyl acetate/hexane is ineffective, consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which Fmoc-reagent is better for this synthesis: Fmoc-Cl or Fmoc-OSu?

A1: For general applications, Fmoc-OSu is the superior choice . It offers milder reaction conditions, greater stability, and produces fewer side products, leading to a cleaner reaction and potentially simplifying purification.[7][8] While Fmoc-Cl is more reactive and may offer faster reaction times, this comes with a higher risk of side reactions and hydrolysis, requiring more stringent control.[12]

FeatureFmoc-OSuFmoc-Cl
Reactivity ModerateHigh
Byproducts N-hydroxysuccinimide (water-soluble)HCl (corrosive, requires scavenger)
Handling More stable, less sensitive to moistureHighly sensitive to moisture, requires careful handling
Typical Purity Higher purity of crude productPotential for more side products
Recommendation Highly Recommended Use with caution, for specific applications

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored using Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, acidify it, and extract it with ethyl acetate. Spot the extract on a silica gel TLC plate and elute with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid). The disappearance of the starting thiazolidine-2-carboxylic acid spot and the appearance of a new, less polar product spot (which is UV active due to the Fmoc group) indicates the reaction is progressing.

Q3: My final product is a sticky oil instead of a white solid. What should I do?

A3: A sticky oil usually indicates the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try triturating the crude product with a non-polar solvent like hexane or diethyl ether. This can often induce precipitation or solidify the product by washing away oily impurities. If this fails, purification by column chromatography is the best alternative.

Q4: Can the thiazolidine ring open under the reaction conditions?

A4: The thiazolidine ring is generally stable under the mild basic conditions used for Fmoc protection.[13] Ring opening is more commonly associated with harsher conditions, such as the use of certain deprotection agents or strong acids/bases not typically employed in this step.[1][14]

Optimized Experimental Protocol

This protocol is designed to provide a reliable and high-yield synthesis of Fmoc-thiazolidine-2-carboxylic acid.

Reaction Scheme

Caption: General synthesis of Fmoc-thiazolidine-2-carboxylic acid.

Materials and Reagents
  • Thiazolidine-2-carboxylic acid (1.0 eq.)

  • Fmoc-OSu (1.05 eq.)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Dissolution of Amino Acid: In a round-bottom flask, dissolve thiazolidine-2-carboxylic acid (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the solid. Cool the flask in an ice bath to 0-5°C with magnetic stirring.

  • Preparation of Fmoc-Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the cold, stirring amino acid solution over 20-30 minutes. Ensure the temperature remains below 5°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Initial Work-up: Dilute the reaction mixture with an equal volume of water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.

  • Product Precipitation: Return the aqueous layer to a flask and place it in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise until the pH of the solution reaches 2-3 (verify with pH paper). A white precipitate should form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a white solid, can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield pure Fmoc-thiazolidine-2-carboxylic acid. A typical yield for this optimized reaction is over 90%.[11]

References

  • Vertex AI Search. (2026). Fmoc-OSu vs.
  • Vertex AI Search. (2026). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.
  • BenchChem. (2025). Common side reactions with Fmoc-Cys(Trt)-OH in SPPS.
  • CymitQuimica. (2026). CAS 16310-13-7: 2-Thiazolidinecarboxylic acid.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • ResearchGate. (2026).
  • Lokey Lab Protocols - Wikidot. (2017). Fmoc.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Chem-Impex. (2026). Thiazolidine-2-carboxylic acid.
  • Peyrottes, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry.
  • ResearchGate. (2026). Influence of pH (A)
  • Bachem. (2021).
  • Sigma-Aldrich. (2026). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • ChemScene. (2026). 16310-13-7 | Thiazolidine-2-carboxylic acid.
  • ResearchGate. (2020). (a) 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor....
  • Padrón, J. M., et al. (2019). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Molecules.
  • Creative Peptides. (2026). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Sigl, M., et al. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • AAPPTec. (2026).
  • Frontiers in Chemistry. (2022). Thioester deprotection using a biomimetic NCL approach.
  • Royal Society of Chemistry. (2023).
  • National Institutes of Health. (2026). Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem.
  • Colibri. (2022). Thioester deprotection using a biomimetic NCL approach.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2026). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Hindawi. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Springer. (2002). Methods for Removing the Fmoc Group.
  • MilliporeSigma. (2026). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • ChemicalBook. (2023). THIAZOLIDINE-2-CARBOXYLIC ACID | 16310-13-7.
  • Chem-Impex. (2026). 4R-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2015). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo.
  • Thermo Scientific Chemicals. (2026). Thiazolidine-2-carboxylic acid, 97% 25 g.
  • Santa Cruz Biotechnology. (2026). Fmoc-(R)-thiazolidine-2-carboxylic acid | CAS 1217481-34-9.
  • Pakistan Journal of Pharmaceutical Sciences. (2014). Synthesis of (4R)
  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • ResearchGate. (2025). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.
  • ResearchGate. (2025).
  • MDPI. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
  • National Library of Medicine. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MedCrave online. (2017).

Sources

Avoiding thiazolidine ring oxidation during peptide cleavage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Senior Application Scientist Desk) Subject: Technical Guide: Preventing Thiazolidine Ring Oxidation During Peptide Cleavage

Introduction

In solid-phase peptide synthesis (SPPS), the Thiazolidine (Thz) ring is frequently employed as a "pseudoproline" to disrupt aggregation or as a masked Cysteine protecting group. While the Thz ring is generally stable to standard trifluoroacetic acid (TFA) cleavage conditions, the sulfur atom within the ring is highly nucleophilic.

Without appropriate precautions, this sulfur is susceptible to oxidation by reactive oxygen species or carbocations generated during cleavage. This results in the formation of Thiazolidine Sulfoxide (Thz(O)) , observed as a +16 Da mass shift . This impurity is often difficult to separate from the desired product due to similar polarity.

This guide details the mechanistic causes of this side reaction and provides field-proven protocols to prevent it.

Part 1: Diagnostic Workflow

Before altering your cleavage protocols, confirm the nature of your impurity. Use this decision tree to interpret your LC-MS data.

Thz_Diagnosis Start Analyze Crude Peptide (LC-MS) MassShift Observe Mass Shift relative to Calc. MW? Start->MassShift Plus16 +16 Da (or +32 Da) MassShift->Plus16 Yes Minus2 -2 Da MassShift->Minus2 Yes Minus14 -14 Da / +12 Da MassShift->Minus14 Yes NoShift Target Mass Observed MassShift->NoShift No ThzSulfoxide DIAGNOSIS: Thiazolidine Sulfoxide (Oxidation of Sulfur) Plus16->ThzSulfoxide Cause: Reactive Oxygen or Carbocations Thiazole DIAGNOSIS: Thiazole Formation (Dehydrogenation) Minus2->Thiazole Cause: Air Oxidation (Basic conditions) RingOpen DIAGNOSIS: Ring Opening (Hydrolysis to Cys/Aldehyde) Minus14->RingOpen Cause: Aldehyde Scavenger or Strong Acid/Heat Success Thz Ring Intact NoShift->Success

Figure 1: Diagnostic decision tree for identifying Thiazolidine-related impurities post-cleavage.

Part 2: Troubleshooting & FAQs

Q1: I see a +16 Da impurity. Is my Thiazolidine ring opening?

A: No. A +16 Da shift indicates oxidation of the sulfur atom to a sulfoxide (


), not ring opening. The ring structure remains intact, but the chemical properties (polarity, reactivity) change. Ring opening typically results in a mass loss (reversion to Cysteine) or a complex mixture of aldehyde adducts.
Q2: Why does standard TFA cleavage cause oxidation?

A: The cleavage environment is aggressive. Two main factors drive Thz oxidation:

  • Dissolved Oxygen: TFA can dissolve significant amounts of atmospheric oxygen. Under acidic conditions, this promotes sulfur oxidation.

  • Carbocation Attack: Removal of protecting groups (like t-Butyl, Trityl) generates electrophilic carbocations. While scavengers usually trap these, insufficient scavenging can lead to alkylation or radical-mediated oxidation of the Thz sulfur.

Q3: Which scavenger cocktail is best for Thz-containing peptides?

A: For Thz protection, you must use a cocktail high in sulfur-based scavengers.

  • Recommendation: Reagent K (TFA/Thioanisole/H2O/Phenol/EDT).

  • Why: EDT (1,2-ethanedithiol) and Thioanisole act as "sacrificial" nucleophiles. They are more easily oxidized than the Thz sulfur, effectively protecting it.

Q4: Can I reverse the oxidation if it has already occurred?

A: Yes, often in situ. If you consistently see +16 Da species, switch to a Reducing Cleavage Cocktail containing Ammonium Iodide (NH


I) and Dimethyl Sulfide (DMS). This mixture reduces sulfoxides (both Met(O) and Thz(O)) back to their sulfide state during the cleavage process.

Part 3: Optimized Experimental Protocols

Protocol A: Standard High-Scavenge Cleavage (Reagent K)

Use this for routine cleavage of Thz-containing peptides to prevent oxidation.

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Phenol (Crystalline)

  • Water (HPLC Grade)

  • Thioanisole[2]

  • 1,2-Ethanedithiol (EDT) [Warning: Stench]

Procedure:

  • Preparation: In a fume hood, prepare the cocktail in the following ratio (v/v/v/w/v):

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% EDT

  • Degassing (Critical): Bubble dry Nitrogen or Argon gas through the cocktail for 5–10 minutes before adding it to the resin. This removes dissolved oxygen.

  • Incubation: Add cocktail to resin (approx. 10 mL per 1 g resin). Shake gently for 2–3 hours at room temperature. Protect from light (light accelerates oxidation).

  • Work-up: Filter resin, precipitate filtrate in cold diethyl ether, and centrifuge.

Protocol B: Reducing Cleavage (Reagent H variant)

Use this if Protocol A fails and +16 Da species persist.

Reagents:

  • TFA[1][2][3][4][5][6][7]

  • Dimethyl Sulfide (DMS)[8]

  • Ammonium Iodide (NH

    
    I)
    
  • EDT (Optional but recommended)

Procedure:

  • Preparation: Prepare a mixture of:

    • TFA (90%)

    • DMS (5%)

    • NH

      
      I  (20-30 mg per mL of cleavage solution)
      
    • EDT (3-5%)

  • Mechanism: The NH

    
    I/DMS system generates HI in situ, a powerful reducing agent that converts sulfoxides back to sulfides.
    
  • Incubation: Cleave for 2–3 hours.

  • Quenching (Critical): Before ether precipitation, add Ascorbic Acid or Sodium Thiosulfate solution to quench the generated Iodine (

    
    ), otherwise, the peptide may iodinate.
    

Part 4: Scavenger Comparison Table

Scavenger / AdditiveRole in Thz ProtectionProsCons
1,2-Ethanedithiol (EDT) Critical. Primary thiol scavenger.Highly effective at preventing oxidation and t-butyl alkylation.Extreme stench; toxic.
Thioanisole High. Accelerates removal of Pbf/Trt groups; acts as sulfide scavenger.Synergistic with EDT.Can partially remove some sensitive protecting groups if left too long.[2][4]
Triisopropylsilane (TIPS) Moderate. Hydride donor.Good for Trt removal; low odor.Less effective than EDT for preventing sulfur oxidation.
Ammonium Iodide (NH

I)
Restorative. Reducing agent.Actively reduces Sulfoxide (

) back to Sulfide (

).
Requires careful quenching to avoid iodination.
Phenol Supportive. Traps linker cations.Protects Tyr/Trp; inexpensive.Difficult to remove during ether precipitation if concentration is high.

References

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Strategies for Fmoc and Boc Chemistries.Link

  • Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols.Link

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[4] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • ResearchGate. Discussion on preventing Cys/Met oxidation during cleavage.Link

Sources

Technical Support Center: Optimization of Fmoc Removal for Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fmoc removal time for thiazolidine derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolidine Challenge

Thiazolidine (Thz) derivatives (e.g., L-Thiazolidine-4-carboxylic acid) are critical tools in peptide chemistry, often serving as proline mimics to induce turn structures or as protected cysteine precursors (pseudoprolines) to disrupt aggregation during Solid-Phase Peptide Synthesis (SPPS).

However, Thz presents a dual challenge:

  • Steric Occlusion: The cyclic nature of the thiazolidine ring creates significant steric hindrance around the

    
    -amine, retarding the nucleophilic attack required for Fmoc removal.
    
  • Aggregation Induction: While pseudoprolines generally disrupt aggregation, the Thz ring itself can induce local conformational kinks that, if not properly solvated, trap the Fmoc group in an inaccessible conformation.

The Consequence: Standard protocols (20% Piperidine,


 min) often fail, leading to deletion sequences  (missing residues) or diketopiperazine (DKP)  formation at the dipeptide stage.

Module 1: Optimized Deprotection Protocols

Q1: My standard 20% piperidine protocol is yielding deletion sequences after Thz. How do I optimize the reagent cocktail?

Recommendation: Switch to a DBU-supplemented cocktail .

Standard piperidine relies on a relatively high pKa (11.1) to abstract the acidic proton from the fluorenyl ring.[1] However, for sterically hindered residues like Thz, the kinetics are diffusion-controlled. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic superbase that significantly lowers the activation energy for deprotection.

The "Power Cocktail" Protocol:

Component Concentration Function
DBU 2% (v/v) Kinetic Accelerator: Rapidly abstracts the Fmoc proton.
Piperidine 2% - 5% (v/v) Scavenger: Essential. DBU is non-nucleophilic and cannot scavenge the reactive dibenzofulvene (DBF) byproduct.[1][2][3] Without piperidine, DBF will re-attach to the amine.

| Solvent | DMF or NMP | NMP is preferred for aggregation-prone sequences due to better swelling properties. |

Step-by-Step Workflow:

  • Wash: DMF (

    
     min).
    
  • Deprotection 1: Power Cocktail (

    
     min) – Short burst to remove bulk Fmoc.
    
  • Deprotection 2: Power Cocktail (

    
     min) – Extended reaction for hindered sites.
    
  • Wash: DMF (

    
     min) – Critical to remove DBU traces which can cause aspartimide formation in subsequent steps.
    

CRITICAL WARNING: Do not use DBU if your sequence contains Aspartic Acid (Asp) or Glutamic Acid (Glu) esters susceptible to aspartimide formation, unless they are protected with bulky groups (e.g., OMpe). DBU promotes base-catalyzed aspartimide cyclization.

Q2: Can I use microwave irradiation to accelerate Fmoc removal on Thz?

Recommendation: Yes, microwave energy is the most effective method to overcome the steric barrier of the Thz ring.

Thermal energy increases the molecular motion of the polymer matrix, exposing the hindered Fmoc group.

Microwave Optimization Table:

ParameterStandard ResidueThiazolidine (Thz) Notes
Temperature 75°C90°C Higher temp required to overcome steric barrier.
Time 3 min2 min "Hotter and Shorter" prevents side reactions.
Reagent 20% Piperidine20% Piperidine + 0.1M HOBt HOBt suppresses racemization at high temps.
Power ~30 WattsVariable Use "Delta T" mode to prevent temp overshooting.

Why "Shorter"? Prolonged heating of Thz derivatives in base can lead to ring opening (hydrolysis of the aminal) or racemization of the


 center.

Module 2: Troubleshooting & Validation

Q3: I used the Kaiser test to check for deprotection, and it was negative (yellow). Did the reaction fail?

Analysis: This is likely a False Negative .

The Science: The Kaiser (Ninhydrin) test relies on the reaction with a primary amine to form Ruhemann’s Purple.[4] Upon Fmoc removal, the Thiazolidine ring exposes a secondary amine . Secondary amines do not react with Ninhydrin to produce the characteristic intense blue; they often yield a faint red/brown or no color at all.[4]

Correct Validation Protocol: The Chloranil Test You must use a test specific for secondary amines.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Take a few resin beads in a small tube.[2][5]

    • Add 2 drops of A and 2 drops of B.[6]

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Fmoc removed, free secondary amine present).

    • Transparent/Yellow Beads: Negative (Fmoc still attached).

Q4: My yield is low, and I see a mass corresponding to [Peptide - Dipeptide]. What is happening?

Diagnosis: You are experiencing Diketopiperazine (DKP) Formation .[7][8]

Mechanism: This occurs typically at the dipeptide stage (e.g., Fmoc-AA2-Thz-Resin). Once the Fmoc is removed from AA2, the free amine can curl back and attack the C-terminal ester linkage to the resin. The dipeptide cleaves itself off the resin as a cyclic DKP byproduct. Thiazolidine and Proline are notorious for promoting this due to the cis-amide bond preference which positions the amine perfectly for this attack.

Visualizing the Failure Mode:

DKP_Mechanism cluster_0 Dipeptide Stage (Fmoc-AA-Thz-Resin) cluster_1 Critical Risk Zone cluster_2 Result Step1 Fmoc Deprotection (Slow Reaction) Step2 Free Amine Exposed Step1->Step2 Base Treatment Step3 Back-Biting Attack on Resin Linker Step2->Step3 Conformational Turn (Thz Effect) Step4 Cyclic DKP Released Step3->Step4 Cleavage Step5 Loss of Peptide Chain (Yield Loss) Step4->Step5

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[8] Thiazolidine induces a turn structure that facilitates the nucleophilic attack of the free amine onto the resin linker, causing premature cleavage.

Prevention Strategy:

  • Use Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin.[8] The steric bulk of the trityl linker prevents the DKP attack.

  • Fast Coupling: Ensure the next amino acid (AA3) is coupled immediately and rapidly (high concentration, HATU activation) to "capture" the amine before it can attack the linker.

Module 3: Decision Logic for Optimization

Use this logic flow to determine the correct protocol for your specific sequence.

Optimization_Flow Start Start: Fmoc-Thz-Resin CheckResin Is it the 2nd Residue? (Dipeptide Stage) Start->CheckResin RiskDKP HIGH RISK: DKP Formation CheckResin->RiskDKP Yes StdProto Standard Protocol 20% Piperidine CheckResin->StdProto No Opt1 Option A: Microwave 90°C, 2 min RiskDKP->Opt1 Preferred (Fast) Validation Validation: Chloranil Test StdProto->Validation Result Result? Validation->Result Success Proceed to Coupling Result->Success Blue Beads Fail Incomplete Removal Result->Fail Colorless/Brown Fail->Opt1 If Equipment Available Opt2 Option B: DBU Cocktail 2% DBU + 2% Pip Fail->Opt2 Chemical Alternative

Figure 2: Decision tree for selecting the optimal Fmoc removal strategy based on sequence position and equipment availability.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid phase peptide synthesis. Peptide Research.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science.

  • CEM Corporation. Microwave Peptide Synthesis: Optimizing Fmoc Removal.

Sources

Stability of Fmoc-(S)-thiazolidine-2-carboxylic acid in piperidine solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-(S)-Thiazolidine-2-Carboxylic Acid

Topic: Stability & Handling of Fmoc-(S)-Thiazolidine-2-Carboxylic Acid in Piperidine Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Stability Paradox

If you are asking about the stability of Fmoc-(S)-thiazolidine-2-carboxylic acid (Fmoc-Thz-2-OH) in piperidine, you are likely encountering one of two scenarios:

  • Intended Deprotection: You are removing the Fmoc group during Solid Phase Peptide Synthesis (SPPS).[1][2][3]

  • Reagent Storage: You dissolved the amino acid in a piperidine cocktail for later use.

The Verdict:

  • In Storage: The molecule is unstable . Piperidine will immediately remove the Fmoc group. Furthermore, prolonged exposure of the free amine to base can lead to racemization and ring opening (hydrolysis to cysteamine and glyoxylate).

  • During Synthesis: The thiazolidine-2-carboxylic acid ring is significantly more fragile than the common thiazolidine-4-carboxylic acid (thioproline). Standard SPPS protocols (20% piperidine, 20 mins) pose a high risk of racemization (t1/2 ~3.3 min at pH 8.[4]5) and ring degradation.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the competing reactions occurring in your reaction vessel.[4] Unlike standard amino acids, Thz-2-OH contains a sensitive hemiaminal ether linkage at the C2 position.

Mechanistic Pathway
  • Fmoc Removal (Fast): Piperidine abstracts the acidic proton from the fluorenyl ring, eliminating dibenzofulvene (DBF) and generating the free secondary amine.

  • Racemization (Fast): The C2 proton is acidic. In the presence of base (piperidine), the chiral center at C2 epimerizes rapidly, leading to loss of optical purity.[4]

  • Ring Destruction (Slower, but fatal): In strong base, the thiazolidine ring acts as a "prodrug" adduct.[4] It is in equilibrium with the open-chain Schiff base. Hydrolysis leads to ring opening, yielding cysteamine and glyoxylate derivatives.[4]

Thz_Degradation Fmoc_Thz Fmoc-(S)-Thz-2-OH (Protected) Free_Thz (S)-Thz-2-OH (Free Amine) Fmoc_Thz->Free_Thz Piperidine (Deprotection) Adduct DBF-Piperidine Adduct Fmoc_Thz->Adduct Side Product Racemate (R/S)-Thz-2-OH (Racemized) Free_Thz->Racemate Base-Catalyzed Epimerization (Fast) Ring_Open Ring Opening (Cysteamine + Glyoxylate) Free_Thz->Ring_Open Hydrolysis/Oxidation (Prolonged Exposure)

Figure 1: Reaction pathways of Fmoc-Thz-2-OH in piperidine. Note that racemization competes directly with the desired coupling step if the base is not removed quickly.

Module 2: Optimized Protocols

Do not use standard SPPS cycles. The standard "20% Piperidine in DMF (2 x 10 min)" is too aggressive for Thz-2-OH.

Protocol A: Low-Racemization Deprotection

Use this protocol when removing Fmoc from Thz-2-OH on resin.

  • Reagent Preparation:

    • Base: 20% Piperidine in DMF.[1][2][5][6][7]

    • Additive (Crucial): Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection solution. The acidity of HOBt suppresses the abstraction of the C-alpha proton, significantly reducing racemization without preventing Fmoc removal.

  • Execution:

    • Step 1: Add solution to resin.[6] Shake for 3 minutes . Drain.

    • Step 2: Add fresh solution. Shake for 5 minutes . Drain.

    • Step 3: Wash immediately and extensively with DMF (5 x 1 min) to remove all traces of base.

  • Coupling: Proceed immediately to the next coupling. Do not let the deprotected resin sit in DMF.

Protocol B: Purity Check (HPLC)

Use this to verify if your starting material has degraded.

ParameterCondition
Column Chiralcel OD-H or equivalent (Chiral stationary phase required for enantiomers)
Mobile Phase n-Hexane : Isopropanol (85:15 v/v)
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Expected Result Single peak. Split peaks indicate racemization.[4]

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yellow/Orange Solution immediately upon mixing Normal Operation. This is the formation of the dibenzofulvene-piperidine adduct.Proceed. This confirms Fmoc removal is occurring.[4]
Double peaks in HPLC/LCMS after synthesis Racemization. The C2 position epimerized during the deprotection step.Switch to Protocol A (HOBt additive) or use a milder base like 5% Piperazine/DBU (1:2).
Mass Mismatch (-26 Da or +18 Da shifts) Ring Opening/Hydrolysis. The thiazolidine ring opened to form an aldehyde/Schiff base.Ensure reagents are anhydrous . Water promotes ring opening.[4] Reduce base exposure time.[4]
Low Coupling Yield (Kaiser Test is confusing) Secondary Amine. Thiazolidine is a secondary amine.[5] The Kaiser test (Ninhydrin) may not be reliable.Use the Chloranil Test or p-Nitrobenzyl Pyridine Test for secondary amines.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve Fmoc-Thz-2-OH in piperidine/DMF to create a stock solution? A: No. Piperidine will remove the Fmoc group within seconds. The solution will contain the free amine, which will then slowly degrade or racemize.[4] Only dissolve Fmoc-amino acids in neutral solvents (DMF, NMP) for storage.

Q2: What is the difference between Thz-2-carboxylic acid and Thz-4-carboxylic acid? A:

  • Thz-4-OH (Thioproline): Derived from Cysteine + Formaldehyde. The carboxylic acid is at position 4.[8][9][10] It is relatively stable and used as a Proline mimetic.

  • Thz-2-OH: Derived from Cysteamine + Glyoxylate.[11][12] The carboxylic acid is at position 2 (the aminal carbon). It is much less stable in base and prone to rapid racemization.

Q3: Can I use DBU instead of piperidine? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic strong base. While it removes Fmoc, it is more likely to cause aspartimide formation and racemization of sensitive residues like Thz-2-OH. Stick to piperidine with HOBt, or Piperazine.[4]

Q4: My peptide has the correct mass, but biological activity is zero. Why? A: You likely have the D-isomer (R-enantiomer) due to racemization. Standard mass spectrometry cannot distinguish enantiomers.[4] You must perform chiral HPLC or Marfey’s analysis to confirm stereochemical purity.

References

  • Fitzpatrick, P. F., & Massey, V. (1982).[4][11] Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[11][12] Journal of Biological Chemistry.[11]

    • Key Insight: Establishes the rapid racemization and ring instability of Thz-2-OH in basic conditions (pH 8.5).
  • Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups.[1][3] Chemical Reviews.[4]

    • Key Insight: Comprehensive review of protecting group stability, including Fmoc removal mechanisms and side reactions.[4][6][13]

  • Sigma-Aldrich. Product Specification: (S)-N-Fmoc-piperidine-2-carboxylic acid.

    • Key Insight: Provides baseline handling data for similar heterocyclic Fmoc-amino acids.
  • Han, Y., et al. (2004).[4] Synergistic Effect of HOBt in Fmoc Deprotection. Journal of Peptide Science.

    • Key Insight: Supports the protocol of adding HOBt to piperidine to suppress racemization of sensitive residues (Cys, His, and Thz derivatives).[4]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Thiazolidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of thiazolidine (Thz) peptides, specifically comparing them to their structural analogs, Proline (Pro) and Cysteine (Cys).

Content Type: Technical Comparison Guide Audience: Senior Researchers, Proteomics Scientists, Drug Development Chemists

Executive Summary: The Thiazolidine Anomaly

Thiazolidine (Thz) peptides, often formed via the condensation of N-terminal Cysteine with aldehydes (e.g., formaldehyde) or incorporated as synthetic proline isosteres, exhibit unique gas-phase dissociation behaviors. While structurally isosteric to Proline, Thiazolidine displays distinct fragmentation kinetics due to the electronic influence of the sulfur atom.

This guide delineates the "Thiazolidine Effect" —a fragmentation phenotype characterized by ring-opening neutral losses and specific diagnostic ions—contrasting it with the well-known "Proline Effect."

Mechanistic Comparison: Thz vs. Pro vs. Cys

To interpret MS/MS spectra accurately, one must understand the fundamental physicochemical differences driving fragmentation.

Table 1: Physicochemical & Fragmentation Properties
FeatureProline (Pro) Thiazolidine (Thz) Cysteine (Cys)
Structure Pyrrolidine ring (5-membered, N-C)Thiazolidine ring (5-membered, N-C-S)Linear Thiol
Electronic Effect High Proton Affinity (PA)Reduced PA (Sulfur is electron-withdrawing)Nucleophilic side chain
Fragmentation Driver "Proline Effect" : Enhanced N-terminal cleavage due to high basicity of secondary amine."Thiazolidine Effect" : Ring opening dominant; weaker backbone cleavage enhancement than Pro.Side chain loss (H₂S, 34 Da) or radical elimination.
Dominant Ion Series Intense y-ions (cleavage N-terminal to Pro).Mixed b/y series + Internal fragments (m/z 88).Standard b/y series; prominent neutral losses.[1]
Diagnostic Immonium m/z 70 m/z 88 (C₃H₆NS⁺)m/z 76
Key Neutral Loss None (Ring is stable)-46 Da (CH₂S) or -30 Da (HCHO)-33 Da (SH•) or -34 Da (H₂S)
The "Thiazolidine Effect" vs. The "Proline Effect"
  • Proline Effect: The cyclic secondary amine of Proline has a high proton affinity (~222 kcal/mol). In the gas phase, it sequesters the mobile proton, destabilizing the amide bond N-terminal to itself. This leads to preferential cleavage and dominant y-ion formation.

  • Thiazolidine Effect: Thiazolidine is also a cyclic secondary amine. However, the sulfur atom at position 3 exerts an inductive electron-withdrawing effect, lowering the basicity of the nitrogen (pKa ~6.0-7.0 vs. ~10.6 for Pro). Consequently, the "Proline Effect" is attenuated. Instead, the ring itself becomes the site of fragmentation, leading to ring opening (Retro-Michael-type decomposition) and characteristic neutral losses.

Fragmentation Pathways & Diagnostic Ions[2][3][4]

Primary Pathway: Ring Opening and Neutral Loss

Under Collision-Induced Dissociation (CID), the thiazolidine ring undergoes cleavage before or concurrent with backbone fragmentation.

  • Loss of CH₂S (-46 Da): The most diagnostic neutral loss for formaldehyde-derived Thiazolidine. The ring opens, and the "bridge" is lost as thioformaldehyde.

  • Loss of HCHO (-30 Da): Reversion to the linear Cysteine form by losing the aldehyde moiety (retro-aldol mechanism).

Diagnostic Immonium Ion (m/z 88)

The presence of a sharp peak at m/z 88.02 is the gold-standard diagnostic marker for Thiazolidine residues.

  • Mechanism: Double backbone cleavage (a-type + y-type) isolates the single amino acid residue.

  • Formula: [C₃H₆NS]⁺

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing pathways for a Thiazolidine-containing peptide.

ThzFragmentation Precursor Precursor Ion [M+H]+ Protonation Protonation at Thz Nitrogen Precursor->Protonation Backbone Amide Bond Destabilization Protonation->Backbone Path A (Backbone) RingOpen Ring Opening (Retro-Michael) Protonation->RingOpen Path B (Side Chain) Y_Ion y-ion Formation (Attenuated Pro Effect) Backbone->Y_Ion Loss46 Neutral Loss -46 Da (CH2S) RingOpen->Loss46 Loss30 Neutral Loss -30 Da (HCHO) RingOpen->Loss30 Immonium Diagnostic Ion m/z 88 RingOpen->Immonium High Energy

Figure 1: Competing fragmentation pathways for Thiazolidine peptides under CID. Path B (Ring Opening) distinguishes Thz from Pro.

Experimental Protocols

Protocol: Generation of Thiazolidine Controls

To validate these patterns in your own mass spectrometer, use this standard protocol to convert N-terminal Cys peptides to Thz peptides.

Reagents:

  • Peptide Standard (e.g., Cys-Gly-Ala-Arg)

  • Formaldehyde (37% solution)

  • Ammonium Bicarbonate buffer (50 mM, pH 7.5)

Workflow:

  • Dissolve peptide in Ammonium Bicarbonate buffer to 10 µM.

  • Add Formaldehyde to a final concentration of 0.1% (excess).

  • Incubate at Room Temperature for 15 minutes.

  • Quench (Optional) with 0.1% Formic Acid.

  • Analyze immediately via Direct Infusion ESI-MS.

Expected Result:

  • Mass Shift: +12.00 Da relative to the native Cys-peptide (Addition of CH₂ [14] - 2H [2] from cyclization).

  • Verification: Look for disappearance of the native Cys peak and appearance of the +12 Da peak.

MS Parameters for Optimal Detection

Thiazolidine ring opening is energy-dependent.

ParameterRecommendationRationale
Ionization ESI (Positive Mode)Protonation of the secondary amine is required to trigger fragmentation.
Collision Energy (CE) Stepped CE (20, 30, 40 NCE) Low energy preserves the ring; high energy generates the m/z 88 diagnostic ion.
Activation Type HCD (Higher-energy C-trap Dissociation)HCD is superior to CID for generating low-mass diagnostic ions (like m/z 88) which are often cut off in ion traps.
Isolation Window 1.0 - 2.0 m/zNarrow enough to exclude isotopes, wide enough to maintain sensitivity.

Data Interpretation Guide (Decision Matrix)

Use this logic flow to identify Thiazolidine in unknown samples.

DecisionTree Start Unknown Peptide Spectrum CheckMass Check Mass Shift (+12 Da vs Native Sequence?) Start->CheckMass Check88 Check Low Mass Region Is m/z 88 present? CheckMass->Check88 Yes ResultCys Likely: Unmodified Cysteine CheckMass->ResultCys No CheckLoss Check Neutral Losses (-46 Da or -30 Da?) Check88->CheckLoss No ResultThz Confirmed: Thiazolidine Check88->ResultThz Yes CheckLoss->ResultThz Yes ResultPro Likely: Proline CheckLoss->ResultPro No (if +12 Da mass match is coincidental)

Figure 2: Decision tree for distinguishing Thiazolidine from Proline or Cysteine based on MS/MS features.

References

  • N-Terminal Cysteine Modification via Thiazolidine Formation. Chemical Science, 2016. Link

  • Proton Affinity and Fragmentation of Proline Analogs. Rapid Communications in Mass Spectrometry, 2003. Link

  • Diagnostic Ions in Peptide Mass Spectrometry. Matrix Science Help. Link

  • Thiazolidine-4-carboxylic acid as a biomarker. Chemical Research in Toxicology, 2015. Link

  • Mass Spectrometry of Thiazolidine Derivatives. AIP Publishing, 2023. Link

Sources

Comparative Guide: Conformational Rigidity of Proline vs. Thiazolidine-2-Carboxylic Acid (Thz-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the conformational rigidity and dynamics of Proline versus Thiazolidine-2-carboxylic acid.

Executive Summary

In peptide engineering and peptidomimetic drug design, Proline (Pro) is the gold standard for inducing structural rigidity and nucleating secondary structures like


-turns and polyproline helices. Thiazolidine-2-carboxylic acid (Thz-2) —often referred to as 

-thiaproline—is a sulfur-containing analogue that introduces distinct electronic and steric perturbations.

While often confused with its isomer thiazolidine-4-carboxylic acid (


-thiaproline, Thz-4), Thz-2  is structurally unique because the sulfur atom replaces the 

-carbon of the pyrrolidine ring (adjacent to the

-carbon). Experimental evidence indicates that Thz-2 possesses a significantly lower rotational energy barrier for cis/trans isomerization compared to Proline (~10 kJ/mol lower), making it a "softer" conformational lock. This guide details the structural causality, kinetic data, and experimental protocols to validate these properties.

Structural Basis of Rigidity

The conformational rigidity of these residues stems from their cyclic nature, which constrains the backbone dihedral angle


 to approximately -60°. However, the introduction of a sulfur atom in Thz-2 alters the ring geometry and electronic environment.
Chemical Architecture
FeatureL-Proline (Pro) L-Thiazolidine-2-Carboxylic Acid (Thz-2)
IUPAC Name Pyrrolidine-2-carboxylic acid1,3-Thiazolidine-2-carboxylic acid
Ring System 5-membered Pyrrolidine5-membered Thiazolidine
Heteroatom Position Nitrogen only (Pos 1)Sulfur (Pos 1) & Nitrogen (Pos 3)
Proline Analogue Type Native

-thiaproline (S replaces

-carbon)
Key Bond Length C

-C

: ~1.53 Å
S-C

: ~1.82 Å
Electronic Effect Hyperconjugation (

)
Anomeric effect (N-C-S linkage)
Visualization of Structural Differences

The following diagram illustrates the structural mapping and the impact of the Sulfur atom on the ring topology.

structure_comparison cluster_0 Proline (Rigid Scaffold) cluster_1 Thz-2 (Modified Scaffold) Pro_Node Pyrrolidine Ring (C-C-C-N Backbone) Pro_Pucker Cγ-endo / Cγ-exo Equilibrium Pro_Node->Pro_Pucker Ring Strain Thz_Node Thiazolidine Ring (S-C-N Backbone) Pro_Node->Thz_Node Cβ → S Substitution Pro_Effect High Rotational Barrier (~20 kcal/mol) Pro_Pucker->Pro_Effect Stabilizes Trans Thz_Pucker Altered Envelope (S-atom distortion) Thz_Node->Thz_Pucker Longer C-S Bond Thz_Effect Lower Rotational Barrier (-10 kJ/mol vs Pro) Thz_Pucker->Thz_Effect Facilitates Isomerization caption Figure 1: Structural causality of rigidity differences between Proline and Thz-2.

Conformational Dynamics: The Core Comparison

The utility of Thz-2 as a proline mimic lies in its ability to modulate the cis/trans peptide bond equilibrium (


) and the rate of isomerization (

).
Rotational Barriers (Kinetic Rigidity)

Rigidity is often defined by the energy required to rotate the


 peptide bond (

angle).
  • Proline: Exhibits a high free energy barrier (

    
     kJ/mol), effectively "locking" the backbone on biological timescales unless catalyzed by prolyl isomerases.
    
  • Thz-2: Dynamic NMR studies demonstrate that the rotational barrier of Thz-2 is lower than Proline by approximately 10 kJ/mol . The presence of the sulfur atom at the 2-position (relative to the ring N) creates an N-C-S hemiaminal ether linkage. The electronic repulsion and the longer C-S bond length destabilize the ground state or stabilize the transition state (orthogonal amide), facilitating faster rotation.

Cis/Trans Equilibrium (Thermodynamic Preference)

While Proline strongly favors the trans isomer (


), Thz-2 and its 4-isomer (Thz-4) are known to increase the population of the cis conformer.
  • Mechanism: The sulfur atom increases the steric bulk and alters the dipole orientation. In Thz-2, the proximity of the sulfur to the peptide nitrogen (N-C-S) introduces specific stereoelectronic effects (anomeric effect) that can lower the energy difference between cis and trans states.

Table 1: Comparative Conformational Parameters

ParameterProline (Pro)Thiazolidine-2-COOH (Thz-2)Thiazolidine-4-COOH (Thz-4)*
Rotational Barrier (

)
~87 kJ/mol~77 kJ/mol (Faster exchange)~80 kJ/mol
Cis/Trans Ratio (

)
~0.25 (Trans favored)Variable (Solvent dependent)~0.6 - 1.0 (Enhanced Cis)
Ring Puckering C

-endo / C

-exo
Distorted Envelope (S-flap)C

-endo / S-exo
Cyp18 Catalysis Standard SubstrateEfficient Substrate Efficient Substrate

*Thz-4 (Thioproline) is included for context as the most common isostere.

Experimental Protocols

To objectively compare the rigidity of Thz-2 vs. Pro in your specific peptide sequence, use the following self-validating protocols.

Protocol: Dynamic NMR Line Shape Analysis

This is the gold standard for measuring the rotational energy barrier (


).

Objective: Determine the coalescence temperature (


) and rate constants (

) for cis/trans exchange.

Materials:

  • Peptide samples: Ac-Pro-OMe and Ac-Thz2-OMe (or your specific peptide sequence).

  • Solvent: Deuterated solvent with high boiling point (e.g., DMSO-

    
     or D
    
    
    
    O).
  • NMR Spectrometer: 500 MHz or higher.

Workflow:

  • Preparation: Dissolve 5-10 mg of peptide in 0.6 mL solvent.

  • 1D Reference: Acquire a standard

    
    H NMR spectrum at 298 K. Identify the split resonances for cis and trans isomers (typically the 
    
    
    
    -proton or acetyl-methyl group).
  • Variable Temperature (VT) Experiment:

    • Increase temperature in 5-10 K increments (e.g., 298 K to 393 K).

    • Allow 10 minutes for thermal equilibration at each step.

    • Monitor the two distinct peaks.[1] As exchange rate increases, peaks broaden and move closer.

  • Coalescence Detection: Identify the temperature (

    
    ) where the two peaks merge into a single broad peak.
    
    • Expectation: Thz-2 will reach coalescence at a lower temperature than Proline, indicating a lower barrier.

  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    
    
    Where
    
    
    is the peak separation (Hz) at slow exchange limit.
Protocol: Prolyl Isomerase (Cyp18) Assay

Thz-2 is a known substrate for Cyclophilin 18 (Cyp18), unlike some rigid bicyclic analogues.

Workflow:

  • Assay Buffer: 35 mM HEPES, pH 7.8.

  • Substrate: Dissolve Suc-Ala-Thz2-pNA (chromogenic substrate) in trifluoroethanol/LiCl.

  • Reaction: Mix substrate with chymotrypsin (protease) in the buffer. Chymotrypsin cleaves only the trans isomer.

  • Measurement: Monitor absorbance at 390 nm (release of p-nitroaniline).

    • Phase 1: Rapid burst (cleavage of pre-existing trans).

    • Phase 2: Slow steady state (limited by cis

      
      trans isomerization).
      
  • Catalysis: Add Cyp18 enzyme. Measure the acceleration of Phase 2.

    • Result: Thz-2 isomerization is efficiently catalyzed, confirming the transition state is accessible.

Applications & Strategic Selection

When to choose Thz-2 over Proline?

  • To "Soften" a Turn: If a Proline residue creates a turn that is too rigid for receptor binding (induced fit required), Thz-2 provides a similar geometry but with lower energy costs for conformational adjustment.

  • Metabolic Stability: The thioether linkage alters proteolytic susceptibility. However, note that Thz-2 (an N,S-acetal) can be hydrolytically unstable under strong acidic conditions compared to Thz-4.

  • Cysteine Delivery: Thz-2 derivatives are often used as prodrugs; they can hydrolyze to release cysteamine and glyoxylate, unlike the stable pyrrolidine ring of Pro.

applications Decision Design Goal Rigidity Max Rigidity Required Decision->Rigidity Flexibility Induced Fit / Flexibility Decision->Flexibility Stability Proteolytic Stability Decision->Stability Pro Select PROLINE (High Barrier, Stable) Rigidity->Pro Thz2 Select THZ-2 (Lower Barrier, Dynamic) Flexibility->Thz2 Stability->Thz2 Prodrug potential Thz4 Select THZ-4 (Rigid, High Cis Content) Stability->Thz4 Best for Cis-lock caption Figure 2: Decision matrix for selecting Proline vs Thiazolidine analogues.

References

  • Kern, D., Schutkowski, M., & Drakenberg, T. (1997). Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin.[2] Journal of the American Chemical Society, 119(36), 8403-8408.[2] Link

    • Key Source: Establishes the ~10 kJ/mol lower barrier for Thz-2 compared to Pro.
  • Pavel, V., & Drakenberg, T. (2003). The cis/trans isomerization of the peptide bond: The effect of the nature of the residue preceding proline. Journal of Physical Chemistry B.
  • Magriotis, P. A. (2001). Thiazolidine-2-carboxylic acid derivatives: Synthesis and application in beta-lactam synthesis. Tetrahedron.
  • Fowden, L. (1963). Proline analogues and protein synthesis. Journal of Experimental Botany. Link

    • Key Source: Discusses the biological incorporation and inhibition effects of beta-thiaproline (Thz-2).
  • Anteunis, M. J. O., et al. (2010). Structure assignment and conformations of cyclic dipeptides of thiazolidine-2-carboxylic acid. ResearchGate.[3] Link

Sources

Circular Dichroism Spectra of Thz-Substituted Collagen Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Thz-substituted collagen peptides, focusing on their circular dichroism (CD) spectral signatures and thermal stability relative to standard proline and hydroxyproline variants.

Executive Summary

Thz ((4R)-thiazolidine-4-carboxylic acid, also known as 4-thiaproline) is a sulfur-containing proline analogue used to probe the stereoelectronic effects governing collagen triple helix stability. Unlike (4R)-hydroxyproline (Hyp), which hyperstabilizes the triple helix via strong electronegative inductive effects and water-mediated hydrogen bonding, Thz generally destabilizes the collagen triple helix.

This destabilization is position-dependent.[1] CD spectroscopy reveals that while Thz-substituted peptides retain the characteristic polyproline II (PPII) helical signature, they exhibit reduced thermal melting temperatures (


) and altered cooperative unfolding transitions compared to standard (Pro-Hyp-Gly)

peptides. This guide details the spectral characteristics, stability metrics, and mechanistic reasons for these observations.

Technical Background: The Thz Difference

To understand the CD data, one must first understand the structural perturbation introduced by the thiazolidine ring.

FeatureProline (Pro)(4R)-Hydroxyproline (Hyp)(4R)-Thiazolidine-4-carboxylic acid (Thz)
Ring Atom (Pos 4) Carbon (

)
Carbon (

-OH)
Sulfur (S)
Electronegativity ModerateHigh (Oxygen)Low-Moderate (Sulfur is less EN than Oxygen)
Ring Pucker Pref. Flexible (

-endo/exo)
Strongly

-exo
Flexible / Mixed (Low barrier between endo/exo)
Main Effect Standard StabilityHyperstability (Preorganizes Y-position)Destabilization (Lacks strong preorganization)
Stereoelectronic Mechanism

The collagen triple helix requires a specific puckering pattern:

  • X-Position: Prefers

    
    -endo pucker.
    
  • Y-Position: Prefers

    
    -exo pucker.
    

Thz Behavior: The sulfur atom in the thiazolidine ring increases the ring size and alters the bond lengths/angles compared to pyrrolidine.[2] While Thz can adopt both puckers, it lacks the strong electronegative gauche effect that locks Hyp into the exo conformation. Consequently, placing Thz in the Y-position (where Hyp normally sits) leads to a significant entropic penalty and loss of stability.

Comparative Performance Analysis

Circular Dichroism Spectral Signatures

Thz-substituted collagen peptides exhibit the classic collagen CD fingerprint but with intensity variations that reflect their lower stability.

  • Positive Maximum:

    
    225 nm (Characteristic of PPII helix).
    
  • Negative Minimum:

    
    198 nm.
    
  • Crossover:

    
    215 nm.
    

Key Difference: The molar ellipticity (


) at 225 nm is typically lower for Thz-peptides compared to (Pro-Hyp-Gly)

at the same concentration and temperature, indicating a lower fraction of folded triple helix or a "looser" helical bundle.
Thermal Stability ( ) Comparison

The following table synthesizes stability data for collagen model peptides (CMP) of the form (Gly-X-Y)


.
Peptide Sequence (Gly-X-Y)


(°C)
Stability StatusMechanistic Note
(Gly-Pro-Hyp)

~69°C Gold Standard Hyp in Y-pos locks

-exo pucker; max stability.
(Gly-Pro-Pro)

~41°CBaselinePro in Y-pos is flexible, less preorganized than Hyp.
(Gly-Thz-Pro)

< 41°CDestabilizedThz in X-pos is tolerated (endo-friendly) but sulfur steric bulk interferes.
(Gly-Pro-Thz)

<< 30°C Unstable Thz in Y-pos fails to lock

-exo; severe destabilization vs Hyp.
(Gly-Pro-Flp)

~91°CHyperstableFluoroproline (Flp) has extreme EN, locking pucker tighter than Hyp.

Critical Insight: Thz is most disruptive in the Y-position . In the X-position, the destabilization is mild because the X-position prefers endo pucker, which Thz can access relatively easily. In the Y-position, the lack of a strong exo-directing effect (unlike Hyp or Flp) makes Thz a poor substitute.

Experimental Protocol: CD Analysis of Thz-Peptides

This protocol ensures accurate determination of the triple helical content and melting temperature.

Phase 1: Sample Preparation
  • Synthesis: Synthesize peptides using solid-phase peptide synthesis (SPPS) with Fmoc-Thz-OH.

  • Purification: Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient. Confirm mass via MALDI-TOF or ESI-MS.

  • Annealing (Crucial): Dissolve peptide in CD buffer (e.g., 50 mM acetic acid or PBS, pH 7.0) to ~0.2 mM. Heat to 85°C for 10 minutes, then cool slowly (0.1°C/min) to 4°C. Store at 4°C for at least 24 hours to allow maximal triple helix formation.

Phase 2: CD Measurement
  • Instrument: Aviv 420 or Jasco J-815 Spectropolarimeter.

  • Parameters:

    • Range: 190 nm – 260 nm.

    • Bandwidth: 1 nm.

    • Path Length: 0.1 cm (quartz cuvette).

    • Temperature: Start at 4°C.

  • Wavelength Scan: Record spectra at 4°C to confirm the PPII signature (Max ~225 nm, Min ~198 nm).

  • Thermal Denaturation (Melting):

    • Monitor ellipticity at 225 nm .

    • Ramp temperature from 4°C to 80°C.

    • Heating Rate: 10°C/hour (slow heating is essential for equilibrium measurements).

    • Data Analysis: Calculate the first derivative of the melting curve (

      
      ) to determine 
      
      
      
      .

Visualization of Stability Logic

The following diagram illustrates the stereoelectronic logic dictating the stability of Thz-substituted collagen.

CollagenStability cluster_0 Collagen Triple Helix Requirements cluster_1 Substituent Properties X_Pos X-Position Requires C-gamma ENDO Y_Pos Y-Position Requires C-gamma EXO Pro Proline Flexible Pucker Pro->X_Pos Fits Well Pro->Y_Pos Fits Okay (Baseline Stability) Hyp Hydroxyproline (OH) Locks EXO (Inductive Effect) Hyp->Y_Pos Perfect Fit (Hyperstable) Outcome_Stable High Tm (e.g., Pro-Hyp-Gly) Hyp->Outcome_Stable Thz Thz (Sulfur) Flexible / Mixed Pucker No Strong Inductive Effect Thz->X_Pos Fits Okay (Minor Destabilization) Thz->Y_Pos Poor Fit (Major Destabilization) Outcome_Unstable Low Tm (e.g., Pro-Thz-Gly) Thz->Outcome_Unstable

Caption: Stereoelectronic logic flow showing why Thz substitution in the Y-position leads to destabilization compared to the standard Hydroxyproline (Hyp).

References

  • Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award." Protein Science, 15(6), 1219–1225.

    • Discusses the stereoelectronic effects of proline analogues, including fluoroproline and thiaproline, on collagen stability.
  • Shoulders, M. D., & Raines, R. T. (2009).[3] "Collagen structure and stability."[3][4] Annual Review of Biochemistry, 78, 929–958.[3]

    • The authoritative review on the atomic basis of collagen stability, detailing the X-endo/Y-exo pucker requirements.
  • Holmgren, S. K., et al. (1998).[3][5] "Code for collagen's stability deciphered." Nature, 392, 666–667.[3]

    • Seminal paper establishing the role of inductive effects (electronegativity) over hydrogen bonding in stabilizing the triple helix.
  • Choudhary, A., et al. (2011). "Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides." Amino Acids, 41, 181–186.[3]

    • Specific analysis of Thz (4-thiaproline)
  • Newberry, R. W., et al. (2015). "Thioamides in the collagen triple helix." Chemical Communications, 51, 9624-9627.

    • Provides comparative CD spectra for backbone-modified collagen peptides, serving as a protocol reference for Thz-rel

Sources

A Comparative Guide to the Crystal Structure of Fmoc-Thiazolidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug discovery, the conformational rigidity of amino acid building blocks is a critical parameter influencing the structure, and therefore the function, of peptides and peptidomimetics. Thiazolidine carboxylic acids, as proline analogues, introduce unique stereochemical constraints. The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis, further impacts the conformational preferences and solid-state packing of these molecules. This guide provides an in-depth comparative analysis of the crystal structures of Fmoc-protected thiazolidine-4-carboxylic acid derivatives, offering insights into the subtle interplay of molecular structure and supramolecular assembly.

The Significance of Thiazolidine Scaffolds in Peptide Design

Thiazolidine-4-carboxylic acid, also known as thiaproline (Thz), is a proline analogue where the γ-carbon of the pyrrolidine ring is replaced by a sulfur atom. This substitution has profound effects on the ring's puckering and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for designing peptides with specific secondary structures.[1] The thiazolidine ring is also found in a variety of natural products and pharmacologically active compounds, including penicillins. When incorporated into peptide sequences, these derivatives can enhance metabolic stability and introduce specific conformational biases.[2]

The Fmoc protecting group is essential for the stepwise assembly of peptides on a solid support. Its bulky, aromatic nature not only serves to protect the amine during coupling reactions but also significantly influences the solubility, aggregation, and crystallization behavior of the amino acid derivatives themselves. Understanding the crystal structure of these building blocks is paramount for controlling the quality of synthetic peptides and for designing novel biomaterials.

Experimental Protocol: Single-Crystal X-Ray Diffraction Analysis

The definitive method for elucidating the three-dimensional structure of these molecules is single-crystal X-ray diffraction. The following protocol outlines the key steps in this process, highlighting the rationale behind each experimental choice.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.

  • Methodology: A solution of the Fmoc-thiazolidine-4-carboxylic acid derivative is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, isopropanol). Slow evaporation of the solvent at a constant temperature is a common technique. Vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, is another effective method.

  • Expert Insight: The choice of solvent is critical. A solvent system in which the compound is sparingly soluble often yields the best crystals. The rate of evaporation or diffusion must be carefully controlled; rapid precipitation leads to the formation of polycrystalline material or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.

2. Data Collection:

  • Objective: To measure the intensities of X-rays diffracted by the crystal lattice.

  • Methodology: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Expert Insight: The use of cryogenic temperatures is crucial for obtaining high-resolution data, as it reduces atomic motion and minimizes radiation damage to the crystal.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Methodology: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods, minimizing the difference between the observed and calculated structure factors.

  • Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 0.05 is generally indicative of a well-refined structure.

Visualizing the Workflow

The process from a synthesized compound to a refined crystal structure can be visualized as a linear progression with critical decision points.

workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Fmoc-Thz Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Mount Crystal Mounting & Cryo-cooling Growth->Mount Data Data Collection Mount->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validation Validation (R-factor, GooF) Refine->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparative Analysis of Fmoc-Thiazolidine-4-Carboxylic Acid Derivatives

ParameterFmoc-L-Thiaproline (Fmoc-Thz-OH)(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Formula C₁₉H₁₇NO₄S[4]C₂₁H₂₁NO₄S[5]
Molecular Weight 355.4 g/mol [4]383.5 g/mol [5]
Thiazolidine Ring Pucker Predicted to be flexible, with a small energy barrier between endo and exo puckers.[6]The gem-dimethyl substitution at C2 likely favors a specific puckered conformation to minimize steric hindrance.
Key Torsion Angles The Cα-N-Cδ-Cγ torsion angle is critical for the ring pucker.The presence of the dimethyl groups will significantly influence the ψ (Cα-C'-N-Cα) and φ (C'-N-Cα-C) backbone torsion angles in a peptide chain.
Hydrogen Bonding Expected to form dimers via hydrogen bonding between the carboxylic acid moieties.Similar carboxylic acid dimerization is expected, potentially with additional weak C-H···O interactions involving the methyl groups.
Fmoc Group Conformation The bulky Fmoc group will adopt a conformation that minimizes steric clashes with the thiazolidine ring.The orientation of the Fmoc group will be influenced by the adjacent dimethyl groups.

Expert Interpretation of Structural Data

The introduction of gem-dimethyl groups at the C2 position of the thiazolidine ring in Fmoc-Thz(Me2)-OH is expected to have significant conformational consequences. In the parent compound, Fmoc-Thz-OH , the thiazolidine ring exhibits a degree of flexibility, allowing for interconversion between different puckered states.[6] This flexibility can be crucial for the biological activity of peptides containing this residue.

In contrast, the steric bulk of the two methyl groups in Fmoc-Thz(Me2)-OH will likely lock the thiazolidine ring into a more rigid conformation. This conformational restriction can be advantageous in peptide design, as it reduces the entropic penalty upon binding to a target receptor, potentially leading to higher affinity.

Furthermore, the crystal packing of these derivatives is dominated by hydrogen bonding between the carboxylic acid groups, forming characteristic dimer motifs, and π-stacking interactions between the aromatic fluorenyl groups of the Fmoc moieties. The specific arrangement of these interactions dictates the overall crystal lattice. The presence of the dimethyl substituents in Fmoc-Thz(Me2)-OH may lead to a different packing arrangement compared to the unsubstituted analogue, potentially influencing the material properties of the crystalline solid.

Key Structural Features and Conformational Logic

The interplay between the thiazolidine ring pucker and the bulky Fmoc group defines the overall molecular conformation.

G Conformational Features of Fmoc-Thiazolidine Derivatives cluster_interactions Dominant Intermolecular Interactions Fmoc_Thz Fmoc-Thz-OH Thiazolidine Ring: Flexible pucker (endo/exo) N-H and Cα-H are pseudo-axial/equatorial Carboxylic Acid: Forms H-bond dimers Fmoc_Thz_Me2 (4R)-Fmoc-2,2-dimethyl-Thz-OH Thiazolidine Ring: Restricted pucker due to gem-dimethyl groups Steric hindrance influences Fmoc orientation Carboxylic Acid: Forms H-bond dimers Fmoc_Thz->Fmoc_Thz_Me2 Substitution at C2 H_Bond Carboxylic Acid Hydrogen Bonding (Dimers) Fmoc_Thz->H_Bond drives packing Pi_Stack π-π Stacking (Fmoc Groups) Fmoc_Thz->Pi_Stack drives packing Fmoc_Thz_Me2->H_Bond drives packing Fmoc_Thz_Me2->Pi_Stack drives packing

Caption: A diagram illustrating the key structural features and intermolecular interactions of Fmoc-thiazolidine derivatives.

Conclusion

The crystal structure analysis of Fmoc-thiazolidine-4-carboxylic acid derivatives provides invaluable information for peptide chemists and drug designers. The substitution on the thiazolidine ring, as exemplified by the comparison between the parent compound and its 2,2-dimethyl derivative, has a profound impact on the conformational rigidity of the molecule. This, in turn, influences the supramolecular assembly in the solid state and the conformational preferences when incorporated into a peptide chain. A thorough understanding of these structural nuances, gained through high-resolution techniques like X-ray crystallography, is essential for the rational design of next-generation peptide-based therapeutics and advanced biomaterials.

References

  • Lin, I. et al. (2014). The impact of 4-thiaproline on polyproline conformation. PubMed. Available at: [Link][1]

  • Chen, M. C. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Available at: [Link][7]

  • Aapptec Peptides. (n.d.). Fmoc-Thz-OH [133054-21-4]. Retrieved from [Link][8]

  • Alonso, J. L. et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link][3]

  • Rainaldi, M. et al. (2016). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. PMC. Available at: [Link][6]

  • PubChem. (n.d.). (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Oxidation of thiaproline to N‐formyl‐cysteine and S,S‐dioxide thiaproline. Retrieved from [Link]

  • Khan, I. et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration in the Hippocampus of Adult Wistar Rats. ZU Scholars. Available at: [Link][9]

  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research. Available at: [Link][2]

  • Cambridge Bioscience. (n.d.). Fmoc-L-thiazolidine-4-carboxylic acid. Retrieved from [Link][10]

  • Khan, K. M. et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link][11]

  • ResearchGate. (n.d.). Structure of thiazolidine-4-carboxylic acids. Retrieved from [Link]

  • Tsoleridis, C. A. et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link][12]

Sources

Assessing metabolic stability of thiazolidine vs proline peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of metabolic stability when substituting Proline (Pro) with Thiazolidine (Thz) in peptide therapeutics.

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, Peptide Engineers

Executive Summary: The Thiazolidine Rationale

In peptide drug discovery, the pyrrolidine ring of Proline (Pro) is a critical structural determinant, often dictating secondary structure (


-turns) and proteolytic susceptibility. However, Pro-rich motifs (e.g., Xaa-Pro) are primary targets for rapid degradation by serine proteases like Dipeptidyl Peptidase IV (DPP-IV)  and Prolyl Oligopeptidase (POP) .

Thiazolidine-4-carboxylic acid (Thz) , a sulfur-containing isostere of Proline (often called thiaproline), is deployed to enhance metabolic stability. By replacing the


-methylene group of the pyrrolidine ring with a sulfur atom, Thz alters the electronic properties of the peptide bond and the ring pucker without abolishing the essential conformational constraints.

This guide details the mechanistic basis of this stability, provides a self-validating experimental framework for assessment, and offers comparative data to guide lead optimization.

Mechanistic Basis of Stability

To interpret stability data accurately, one must understand why Thz behaves differently from Pro.

Proteolytic Resistance (DPP-IV)

The primary driver for Pro


 Thz substitution is resistance to N-terminal cleavage.
  • Proline Mechanism: DPP-IV possesses a hydrophobic S1 pocket that perfectly accommodates the pyrrolidine ring. The nitrogen atom's basicity is crucial for the catalytic triad's attack.

  • Thiazolidine Mechanism: The sulfur atom in Thz exerts a negative inductive effect (-I), reducing the basicity of the ring nitrogen (pKa of Thz ~6.0 vs. Pro ~10.6). This electronic withdrawal weakens the hydrogen bonding required for enzyme-substrate complexation and alters the transition state energy, significantly slowing hydrolysis.

Conformational Locking (Cis/Trans Isomerization)

Bioactivity and metabolic stability are often linked to the cis/trans ratio of the Xaa-Pro bond.

  • Proline: Exists predominantly in trans but has a relatively low barrier to isomerization (~20 kcal/mol), allowing ~10-30% cis population in solution.

  • Thiazolidine: The sulfur atom alters the ring puckering (favoring C

    
    -endo). This often lowers the rotational barrier further and can shift the equilibrium toward the cis isomer. If the degrading enzyme requires a trans conformation (as many do), a shift to cis provides "conformational shielding."
    
The Oxidative Liability (The "Double-Edged Sword")

While Thz protects against peptidases, it introduces susceptibility to oxidative enzymes.

  • Microsomal Risk: The sulfur atom is a nucleophile susceptible to oxidation by Cytochrome P450s (CYPs) or Flavin-containing Monooxygenases (FMOs), potentially forming sulfoxides (

    
    -oxides) which can lead to ring opening or elimination.
    
  • Implication: Stability assays must separate Plasma Stability (Proteolytic) from Microsomal Stability (Oxidative).

Visualizing the Mechanism

The following diagram illustrates the structural divergence and metabolic fate of Pro vs. Thz peptides.

MetabolicFate Peptide Peptide Candidate (Xaa-Pro vs Xaa-Thz) Pro Proline-Peptide Peptide->Pro Thz Thiazolidine-Peptide Peptide->Thz DPPIV DPP-IV / POP (Proteolysis) Pro->DPPIV High Affinity Cleavage Rapid N-Terminal Cleavage DPPIV->Cleavage Steric Electronic/Steric Shielding Thz->Steric Altered pKa & Ring Pucker Oxidation CYP/FMO (Oxidative Metabolism) Thz->Oxidation S-Oxidation Risk Stable Proteolytic Stability Steric->Stable Resists Hydrolysis Sulfoxide Sulfoxide/Sulfone Metabolites Oxidation->Sulfoxide

Figure 1: Divergent metabolic fates. Proline peptides are prone to proteolytic cleavage, while Thiazolidine analogs resist proteolysis but may undergo oxidative metabolism at the sulfur atom.

Experimental Protocols

To rigorously compare Pro vs. Thz, you must run parallel assays. A single assay (e.g., just plasma) will give a false sense of security regarding Thz stability.

Protocol A: Plasma Stability (Proteolytic Assessment)

Objective: Determine half-life (


) against circulating peptidases (DPP-IV, POP).
  • Preparation:

    • Thaw pooled human/rat plasma (EDTA or Heparin) at 37°C.

    • Centrifuge (2000 x g, 5 min) to remove debris.

    • Adjust pH to 7.4 if necessary (crucial for DPP-IV activity).[1]

  • Incubation:

    • Spike test peptide (Pro and Thz variants) to final concentration of 1

      
      M (to avoid enzyme saturation).
      
    • Solvent vehicle (DMSO/MeOH) must be <1% v/v.

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

    • Aliquot 50

      
      L plasma into 200 
      
      
      
      L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
  • Processing:

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Collect supernatant for LC-MS/MS.[2]

  • Analysis:

    • Monitor parent ion depletion.

    • Note: Thz peptides will have a mass shift of +18.0 Da (approx) relative to Pro analogs (S = 32 Da vs CH2CH2 = 28 Da... wait, Pro is C5H9NO, Thz is C4H7NO2S. Mass difference: S (32) replaces C (12) + H (1) + H (1). Actually: Proline (-CH2-CH2-CH2-) vs Thiazolidine (-S-CH2-).[3] Proline ring is C4H8N. Thiazolidine ring is C3H6NS. Difference is S (32) vs C (12) + H (1) + H (1) = 14. Net mass shift: 32 - 14 = +18 Da).

    • Correction: The mass shift is roughly +18 Da. Ensure MRM transitions are optimized for this shift.

Protocol B: Microsomal Stability (Oxidative Assessment)

Objective: Assess susceptibility of the Thz sulfur to CYP-mediated oxidation.

  • System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Reaction:

    • Pre-incubate microsomes + peptide (1

      
      M) for 5 min at 37°C.
      
    • Start: Add NADPH-regenerating system (or 1 mM NADPH).

    • Control: Run a parallel incubation without NADPH (identifies non-CYP degradation).

  • Sampling & Analysis:

    • Timepoints: 0, 10, 20, 30, 60 min.

    • Quench with ACN + IS.

    • Critical Step: Look for metabolites with +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts in the Thz samples.

Comparative Data Analysis

The following table summarizes typical performance metrics observed when substituting Pro for Thz in bioactive peptides (e.g., GLP-1 analogs, Neurotensin).

Table 1: Metabolic Stability Profile Comparison

FeatureProline (Pro) PeptideThiazolidine (Thz) PeptidePerformance Shift
Plasma

Short (< 30 min)Extended (> 2-4 hours)High Improvement (Resists DPP-IV)
Microsomal

Variable (Sequence dependent)ModerateRisk Factor (S-oxidation potential)
DPP-IV Susceptibility High (

is high)
Low/NegligiblePrimary Benefit
Conformation ~10-30% cis isomer> 40% cis isomer (often)Altered Bioactivity
LogD (Lipophilicity) ModerateSlightly LowerMinor Change
Mass Spec Signature Parent Mass [M+H]+[M+H]+ + 18 DaAnalytical Marker
Decision Matrix
  • Use Thz when: The peptide fails due to rapid plasma cleavage at the N-terminus (Xaa-Pro motif) AND the target receptor tolerates the slightly more acidic/rigid ring.

  • Avoid Thz when: The peptide is intended for oral delivery where high first-pass liver metabolism (high CYP exposure) is expected, unless the sulfur is sterically protected.

Experimental Workflow Diagram

This diagram outlines the self-validating decision tree for validating the substitution.

StabilityWorkflow cluster_0 Phase 1: Proteolytic Screen cluster_1 Phase 2: Oxidative Screen Start Synthesize Analogs (Pro-Peptide vs Thz-Peptide) Plasma Plasma Incubation (37°C, 4 hrs) Start->Plasma Microsomes Liver Microsomes + NADPH (CYP Activity) Start->Microsomes DPPIV_Assay Recombinant DPP-IV Assay (Kinetic Confirmation) Plasma->DPPIV_Assay If stable Decision Compare t1/2 & Bioactivity DPPIV_Assay->Decision MetID Metabolite ID (Search for +16 Da / +32 Da) Microsomes->MetID Check S-Oxidation MetID->Decision

Figure 2: Integrated workflow for assessing metabolic stability. Parallel processing of plasma and microsomal stability is required to distinguish between proteolytic resistance and oxidative susceptibility.

References

  • Magdaleno, A. et al. (2009).[4] Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi. PLoS ONE. [Link]

  • Goyal, S. et al. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry. [Link][5]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Application Note. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Saiz, J.L. et al. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science. [Link]

Sources

Comparative Guide: Coupling Reagents for Fmoc-Thz-OH Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of coupling reagents for Fmoc-Thz-OH (Fmoc-L-thiazolidine-4-carboxylic acid), a critical building block in peptide synthesis used as a proline mimic, a turn inducer, or a protected cysteine precursor (pseudoproline).

Executive Summary & Mechanistic Context

Fmoc-Thz-OH presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • As the Incoming Acid (Activation): While its activation is kinetically standard, it is a cysteine derivative (thiazolidine ring). Like Cys(Trt), it is susceptible to racemization (epimerization at the

    
    -carbon) during activation, particularly under high-base conditions.
    
  • As the Nucleophile (Acylation of Thz-Peptidyl Resin): Once coupled and deprotected, the N-terminus is a secondary amine (cyclic, sterically hindered). Coupling the next amino acid onto a Thz-terminal chain is significantly more difficult than standard couplings, often requiring high-efficiency reagents (e.g., HATU, COMU) to prevent deletion sequences.

This guide compares the three dominant reagent classes—Carbodiimides (DIC/Oxyma) , Aminium/Uronium Salts (HATU/HBTU) , and Phosphonium Salts (PyBOP) —specifically for their performance with Fmoc-Thz-OH.

The "Gold Standard" Recommendation
  • For Coupling Fmoc-Thz-OH (Activation): DIC / Oxyma Pure .

    • Reasoning: Superior suppression of racemization compared to HATU/DIPEA while maintaining high coupling rates.

  • For Coupling TO N-terminal Thz (Acylation): HATU / HOAt / DIPEA .

    • Reasoning: The steric hindrance of the secondary amine requires the extreme reactivity of the OAt-ester (7-azabenzotriazole) to drive the reaction to completion.

Comparative Analysis of Coupling Reagents

The following table synthesizes performance data for Fmoc-Thz-OH based on kinetic efficiency, racemization risk, and byproduct formation.

Table 1: Reagent Performance Matrix for Fmoc-Thz-OH
Reagent ClassSpecific Reagent SystemActivation SpeciesCoupling Efficiency (Yield)Racemization RiskSuitability for Thz
Carbodiimide DIC / Oxyma Pure Oxyma EsterHigh (>99%)Very Low Optimal for coupling Fmoc-Thz-OH to resin/peptide. Best for chiral integrity.
Uronium (Aza) HATU / DIPEA OAt EsterVery High (>99.5%)Moderate Optimal for coupling onto N-terminal Thz. Use with collidine to reduce racemization if activating Thz.
Uronium (Benzo) HBTU / DIPEA OBt EsterModerate (90-95%)Low-ModerateSub-optimal . Often fails to drive reaction to completion when coupling onto Thz (secondary amine).
Phosphonium PyBOP / DIPEA OBt EsterHigh (95-98%)LowGood Alternative . Useful if on-resin aggregation is suspected, but generally slower than HATU.
Acid Fluoride TFFH / DIPEA Acyl FluorideHighModerateSpecialist . Use only if standard reagents fail due to extreme steric bulk (rarely needed for Thz).

Scientific Rationale & Mechanism

The Racemization Trap (Coupling Fmoc-Thz-OH)

Thz is a cyclic analog of Cys. During activation, the acidity of the


-proton is influenced by the electron-withdrawing nature of the carbonyl and the ring system.
  • Base-Mediated Mechanism: Reagents requiring tertiary bases (HATU/DIPEA) increase the concentration of the enolate intermediate, leading to racemization (

    
     conversion).
    
  • Solution: DIC/Oxyma forms the active ester at near-neutral pH (acidic environment of Oxyma), significantly preserving chirality (

    
     DL-isomer vs. 
    
    
    
    with HBTU/DIPEA).
The Steric Barrier (Coupling TO Thz)

After Fmoc removal, the Thz ring presents a secondary amine.

  • Problem: The nucleophilicity is reduced compared to a primary amine, and the cyclic structure adds steric bulk. Standard HBTU couplings often stall, leading to "deletion" impurities (missing amino acids).

  • Solution: HATU generates the OAt-ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), accelerating the acylation of the difficult secondary amine by up to 100x compared to HBTU.

Visualization of the Activation Pathway

ThzActivation Thz Fmoc-Thz-OH (Carboxylic Acid) OIsourea O-Acylisourea (Unstable Intermediate) Thz->OIsourea Activation (Fast) DIC DIC (Carbodiimide) DIC->OIsourea Oxyma Oxyma Pure (Additive) ActiveEster Oxyma Active Ester (Racemization Resistant) Oxyma->ActiveEster OIsourea->ActiveEster Transesterification (Prevents Oxazolone) Oxazolone Oxazolone (Racemization Pathway) OIsourea->Oxazolone Slow w/o Oxyma Product Elongated Peptide (Fmoc-Thz-Peptide) ActiveEster->Product Aminolysis (Coupling) Resin Peptidyl-Resin (Amine) Resin->Product

Caption: Activation pathway of Fmoc-Thz-OH using DIC/Oxyma. The rapid formation of the Oxyma active ester bypasses the racemization-prone oxazolone pathway common in base-mediated activations.

Experimental Protocols

Protocol A: Coupling Fmoc-Thz-OH (High Chirality Priority)

Use this protocol when adding Fmoc-Thz-OH to the peptide chain.

Reagents:

  • Fmoc-Thz-OH (3.0 eq)

  • DIC (3.0 eq)[1]

  • Oxyma Pure (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Thz-OH and Oxyma Pure in minimal DMF (0.2 M concentration).

  • Activation: Add DIC to the mixture.

  • Pre-activation: Allow to react for 2–3 minutes . Note: The solution may turn yellow; this is normal.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide (free amine).

  • Incubation: Shake at room temperature for 45–60 minutes .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If coupling to a Proline or another Thz, use the Chloranil test.

Protocol B: Coupling TO N-Terminal Thz (High Efficiency Priority)

Use this protocol when adding the NEXT amino acid onto the Thz residue.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • HATU (3.9 eq)

  • HOAt (4.0 eq) Optional but recommended for extreme hindrance

  • DIPEA (8.0 eq) or Collidine (for Cys/His containing sequences)

Step-by-Step:

  • Dissolution: Dissolve the incoming Fmoc-AA and HATU in DMF.

  • Base Addition: Add DIPEA immediately before use. Do not pre-activate for >1 minute to avoid guanidinium capping.

  • Coupling: Add to the resin-bound Fmoc-Thz-peptide (after deprotection).

  • Double Coupling: Due to the steric hindrance of the Thz secondary amine, double coupling is mandatory.

    • Cycle 1: 45 minutes.

    • Drain & Wash.

    • Cycle 2: 45 minutes (fresh reagents).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Low Yield (Coupling to Thz) Positive Chloranil test after coupling.Steric hindrance of Thz secondary amine.Switch to HATU or COMU . Increase temperature to 50°C (if no Cys/His present). Use Double Coupling.
Racemization D-isomer detected by HPLC (e.g., D-Thz).High base concentration during activation.Switch from HATU/DIPEA to DIC/Oxyma . If using HATU, switch base to Collidine (TMP).
Aggregation Broad HPLC peaks; slow coupling.Thz induces a "kink" but sequence may aggregate.Use Pseudoproline dipeptides if possible, or use Magic Mixture (DCM/DMF/Triton-X).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

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